2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol
Description
BenchChem offers high-quality 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-hydroxybenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16(13)17/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSVDCHVJXMNBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol
An In-Depth Technical Guide to the Chemical Properties of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol
Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and characterization of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol. While direct experimental literature on this specific N-hydroxy derivative is limited, this document synthesizes information from its parent compound, 2-(4-chlorophenyl)-1H-benzimidazole, and the broader class of benzimidazole derivatives to construct a robust scientific profile. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, spectroscopic interpretation, and potential biological significance. We will explore the critical role of the N-hydroxy group in altering the molecule's symmetry, reactivity, and spectroscopic signature compared to its well-documented NH-benzimidazole counterpart.
Introduction: The Benzimidazole Scaffold
Benzimidazole is a bicyclic heterocyclic aromatic compound, consisting of a benzene ring fused to the 4 and 5 positions of an imidazole ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a vast array of biologically active compounds.[1] The structural similarity of the benzimidazole core to natural purines allows it to readily interact with various biopolymers. Consequently, benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, anthelmintic, anticancer, and anti-inflammatory properties.[2][3][4]
The subject of this guide, 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol, is a derivative of the well-known 2-aryl benzimidazole class. The introduction of a hydroxyl group at the N-1 position is a significant structural modification that fundamentally alters the molecule's properties. It eliminates the prototropic tautomerism characteristic of NH-benzimidazoles, thereby locking the molecule into a single tautomeric form and desymmetrizing the benzoid portion of the ring system.[5] This has profound implications for its spectroscopic signature, hydrogen bonding capability, and potential metabolic pathways.
Physicochemical and Structural Properties
The properties of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol can be predicted with a high degree of confidence by starting with the known data for its parent compound, 2-(4-chlorophenyl)-1H-benzimidazole (CAS: 1019-85-8).[6][7]
Table 1: Comparison of Physicochemical Properties
| Property | 2-(4-chlorophenyl)-1H-benzimidazole (Parent) | 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol (Predicted) | Causality of Change |
| Molecular Formula | C₁₃H₉ClN₂[6] | C₁₃H₉ClN₂O | Addition of one oxygen atom. |
| Molecular Weight | 228.68 g/mol [7] | 244.68 g/mol | Addition of one oxygen atom. |
| XLogP3 | 3.9[6] | ~3.5 - 3.7 | The N-hydroxy group adds polarity, slightly lowering the lipophilicity. |
| Hydrogen Bond Donor Count | 1[6] | 1 | The N-H is replaced by an O-H as the primary donor. |
| Hydrogen Bond Acceptor Count | 1 (the =N- atom)[6] | 2 (the =N- and N-OH oxygen) | The N-hydroxy group introduces an additional acceptor site. |
| Tautomerism | Annular Prototropic Tautomerism Present[5][8] | Tautomerism Absent | The N-1 substituent prevents proton migration. |
The Critical Impact of Annular Tautomerism
In the parent NH-benzimidazole, a rapid proton exchange occurs between the N-1 and N-3 positions. This dynamic equilibrium, known as annular tautomerism, means that the benzoid ring is, on average, symmetrical over the NMR timescale.[5][9] This leads to coalescence of signals for C4/C7 and C5/C6. The introduction of the hydroxyl group at N-1 quenches this tautomerism, resulting in a fixed, asymmetric structure. This asymmetry is a key factor in interpreting the compound's NMR spectra.
Caption: Tautomerism in parent vs. N-hydroxy derivative.
Synthesis and Characterization
A logical synthetic approach involves a two-step process: first, the synthesis of the parent benzimidazole, followed by N-hydroxylation.
Synthesis of 2-(4-chlorophenyl)-1H-benzimidazole (Parent Compound)
The most common and reliable method for synthesizing 2-aryl benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with an aromatic aldehyde.[3][10]
Caption: Workflow for parent compound synthesis.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add o-phenylenediamine (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq).
-
Solvent Addition: Add ethanol to the flask to create a solution or a suspension (approx. 10-15 mL per gram of diamine).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC).[10]
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Pour the mixture into ice-cold water to fully precipitate the crude product. If necessary, basify with a saturated sodium bicarbonate solution.[3]
-
Purification: Filter the solid product at the suction, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol will yield the purified compound.[10]
Proposed Synthesis of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol
The N-hydroxylation of a benzimidazole is less commonly documented but can be approached through oxidation of the N-1 position. A plausible method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), a common reagent for N-oxidation of heterocyclic amines.
Experimental Protocol (Proposed):
-
Dissolution: Dissolve the synthesized 2-(4-chlorophenyl)-1H-benzimidazole (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature. The choice of m-CPBA is based on its effectiveness in N-oxidation reactions while minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the formation of the more polar N-hydroxy product by TLC.
-
Quenching: Upon completion, quench the excess peroxy acid by washing the organic layer with a saturated solution of sodium thiosulfate, followed by a saturated solution of sodium bicarbonate.
-
Extraction & Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified using column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The identity and purity of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol would be confirmed using a combination of spectroscopic techniques. The predicted data below is contrasted with the known data for the parent compound to highlight the structural changes.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Assignment | Parent Compound (Known Data)[11] | N-Hydroxy Derivative (Predicted) | Rationale for Predicted Shift |
| N-H / O-H | ~12.97 ppm (s, 1H, NH) | ~10-12 ppm (br s, 1H, OH) | The O-H proton is typically broad and appears in this region. |
| Aromatic (Benzoid) | ~7.58-7.64 ppm (m, 2H, H4/H7 avg.)~7.20 ppm (m, 2H, H5/H6 avg.) | ~7.8-8.0 ppm (d, 1H, H4)~7.6-7.7 ppm (d, 1H, H7)~7.3-7.5 ppm (m, 2H, H5/H6) | Loss of symmetry. H4 is deshielded by the anisotropic effect of the N-oxide/hydroxy group. H7 is less affected. H5/H6 remain similar. |
| Aromatic (Chlorophenyl) | ~8.17 ppm (d, 2H, H2'/H6')~7.60 ppm (d, 2H, H3'/H5') | ~8.1-8.2 ppm (d, 2H, H2'/H6')~7.6-7.7 ppm (d, 2H, H3'/H5') | Minimal change expected as this ring is electronically distant from the N-OH group. |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Assignment | Parent Compound (Known Data)[11] | N-Hydroxy Derivative (Predicted) | Rationale for Predicted Shift |
| C2 (Imine) | ~160.9 ppm | ~148-152 ppm | The N-hydroxy group shields the C2 carbon significantly. |
| C3a/C7a (Bridgehead) | ~130-140 ppm (averaged) | Two distinct signals expected, e.g., ~142 ppm and ~135 ppm | Loss of symmetry splits the averaged signal into two. |
| C4/C7 | ~112-119 ppm (averaged) | Two distinct signals expected, e.g., ~118 ppm and ~110 ppm | Loss of symmetry splits the averaged signal into two. |
| C5/C6 | ~122-124 ppm (averaged) | Two distinct signals expected, e.g., ~125 ppm and ~123 ppm | Loss of symmetry splits the averaged signal into two. |
| Chlorophenyl Carbons | ~128-133 ppm | Minimal change expected. | Distant from the site of modification. |
-
FT-IR Spectroscopy (Predicted): A broad absorption band is expected in the range of 3200-2800 cm⁻¹ corresponding to the O-H stretch of the N-hydroxy group. The characteristic C=N stretch would appear around 1590-1620 cm⁻¹.
-
Mass Spectrometry (Predicted): The ESI-MS spectrum would show a prominent ion peak corresponding to [M+H]⁺ at m/z 245.04, confirming the molecular weight.
Potential Biological Activity and Mechanism of Action
While no specific biological data exists for 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol, the extensive research on its parent scaffold provides a strong basis for hypothesizing its potential applications. Benzimidazole derivatives are known to interfere with various viral and cellular processes.[2][12]
For instance, some benzimidazole-based antiviral agents are known to target viral entry or replication processes. Given the structural features, it is plausible that this compound could be investigated for similar activities. One potential mechanism could involve the inhibition of a viral polymerase or interference with viral attachment to host cells.
Caption: Hypothesized mechanism of action.
The N-hydroxy functionality could also serve as a handle for metabolic activation or as a prodrug moiety, potentially being reduced in vivo to the parent benzimidazole.
Conclusion
2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol represents an intriguing, albeit underexplored, derivative of a highly significant pharmacological scaffold. This guide has established a scientifically grounded framework for its properties by leveraging data from its parent compound. The key takeaway is the transformative effect of the N-1 hydroxyl group, which eliminates tautomerism, desymmetrizes the molecule, and provides a new locus for chemical interactions. The proposed synthetic protocols and predicted spectroscopic data offer a clear roadmap for its preparation and characterization. Future research should focus on the empirical validation of these properties and the exploration of its biological activity, particularly in the antiviral and anticancer domains where the benzimidazole core has consistently proven its value.
References
-
Beilstein Journals. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]
-
PubChem. 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417. [Link]
-
PMC. Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. [Link]
-
PubChem. 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole. [Link]
-
Hilaris Publisher. 2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. [Link]
-
ChemSynthesis. 2-(4-chlorophenyl)-1H-benzimidazole - 1019-85-8, C13H9ClN2, density, melting point, boiling point, structural formula, synthesis. [Link]
-
ResearchGate. (PDF) 2-(4-Chlorophenyl)-1H-benzimidazole. [Link]
-
Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]
-
MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]
-
An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. [Link]
-
PMC. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]
-
Encyclopedia MDPI. Benzimidazole. [Link]
-
MDPI. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[3][13]imidazo[1,2-d][5][6][13]triazine Derivatives. [Link]
-
ResearchGate. Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. [Link]
-
ResearchGate. Tautomers of benzimidazole moiety.1. [Link]
-
PubMed. Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. [Link]
-
ResearchGate. Synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole catalyzed by Wt-Fe3O4 MNPs. [Link]
-
ResearchGate. Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. [Link]
-
ResearchGate. Tautomerization of benzimidazole. [Link]
-
PubChem. 2-(2-Chlorophenyl)-4-methyl-1H-benzimidazole | C14H11ClN2 | CID 11160865. [Link]
-
ResearchGate. Spectroscopic data of benzimidazolium salts 1-5 [36-38] and their... [Link]
-
New Journal of Chemistry (RSC Publishing). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. [Link]
-
PubMed. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 6. 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | C19H13ClN2 | CID 11109504 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 2-Aryl-1-hydroxybenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] The introduction of an aryl group at the C-2 position and a hydroxyl group at the N-1 position creates the 2-aryl-1-hydroxybenzimidazole (also known as 2-aryl-1H-benzimidazole 3-oxide) scaffold, a unique class of compounds with significant therapeutic potential. The N-hydroxy group, in particular, modulates the electronic and steric properties of the molecule, often enhancing its biological activity and providing a potential site for metabolic activation or metal chelation. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and mechanisms of action of these derivatives, supported by detailed experimental protocols for their evaluation.
Introduction: The Significance of the 1-Hydroxybenzimidazole Scaffold
Benzimidazole derivatives are renowned for their wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and antioxidant effects.[1][2] This versatility stems from the structural similarity of the benzimidazole core to naturally occurring purine bases, allowing them to interact with a variety of biological targets.
The addition of a hydroxyl group to the N-1 position to form a benzimidazole N-oxide introduces several key features:
-
Enhanced Polarity and Solubility: The N-oxide moiety can improve the physicochemical properties of the parent molecule, potentially leading to better bioavailability.[3]
-
Altered Electronic Profile: The N-O bond acts as a strong dipole, influencing the electron distribution across the entire heterocyclic system and affecting its binding affinity to biological targets.
-
Metal Chelation: The N-hydroxy group can act as a bidentate ligand, enabling the chelation of metal ions that are crucial for the function of certain enzymes, a property that can be exploited for inhibitory activity.
-
Bioreductive Activation: In hypoxic environments, such as those found in solid tumors, the N-oxide can be reduced, potentially releasing a more active cytotoxic agent.
This guide focuses specifically on derivatives bearing an aryl substituent at the C-2 position, a modification known to be critical for tuning the biological activity of the benzimidazole core.
Synthetic Strategies for 2-Aryl-1-hydroxybenzimidazoles
The synthesis of 2-aryl-1-hydroxybenzimidazoles (benzimidazole N-oxides) typically involves a base-mediated cyclization of o-nitroaniline precursors rather than direct oxidation of the parent benzimidazole, which can be challenging.[3] A highly efficient and sustainable approach is the one-pot, two-step synthesis utilizing microwave heating.[3][4]
Rationale: This method is favored for its speed, high yields, and use of greener solvents like water and ethanol. Microwave irradiation accelerates the rate of both the initial nucleophilic aromatic substitution (SNAr) and the subsequent cyclization, significantly reducing reaction times from hours to minutes.[3]
General Synthetic Workflow
Caption: Microwave-assisted one-pot synthesis of 2-aryl-1-hydroxybenzimidazoles.
Spectrum of Biological Activities
2-Aryl-1-hydroxybenzimidazole derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development.
3.1. Anticancer Activity
Benzimidazole derivatives are well-established as potent anticancer agents, acting through various mechanisms.[2] The introduction of the 1-hydroxy group can enhance this activity. Several studies have shown that 2-arylbenzimidazoles exhibit significant cytotoxicity against a panel of human cancer cell lines.[5]
Mechanism of Action: A primary mechanism for the anticancer effect of many benzimidazole derivatives is the inhibition of tubulin polymerization.[2] By binding to the colchicine site of β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[2] Other reported mechanisms include DNA intercalation and the inhibition of key signaling enzymes like BRAF kinase and cyclin-dependent kinases (CDKs).[6][7]
Caption: Proposed anticancer mechanism via tubulin polymerization inhibition.
Quantitative Data Summary: Anticancer Activity
| Compound ID | Substitution on 2-Aryl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 27 | 4'-nitrobiphenyl | Various Hematologic & Solid Tumors | Potent, comparable to Etoposide | [8] |
| Compound 32 | Triazole Hybrid | HCT-116 (Colon) | 3.87 | [6] |
| Compound 32 | Triazole Hybrid | HepG2 (Liver) | ~4.5 | [6] |
| MBIC | 5-fluoro-2-hydroxyphenyl | Breast Cancer Cells | 2.0 - 2.8 | [2] |
| MS-247 | Complex alkylating moiety | 39 Cancer Cell Lines | Broad-spectrum activity | [2] |
Note: Data is for related 2-arylbenzimidazole structures; specific data for 1-hydroxy derivatives is an active area of research.
3.2. Antiviral Activity
The benzimidazole scaffold is present in several antiviral agents.[9] The 2-aryl-1-hydroxyimidazole core, a close structural analog, has shown potent and broad-spectrum activity against orthopoxviruses, including the variola virus (the causative agent of smallpox).[10] This highlights the significant potential of the corresponding benzimidazole N-oxides.
Key Findings:
-
High Selectivity: A leader compound from the related 1-hydroxyimidazole series, 1-hydroxy-2-(4-nitrophenyl)imidazole, demonstrated an exceptionally high selectivity index (SI > 1000) against the vaccinia virus.[10] This indicates that the compound is highly effective at inhibiting the virus at concentrations far below those that cause toxicity to host cells.
-
Influence of Substituents: Antiviral activity is strongly influenced by substituents on the 2-aryl ring. Electron-withdrawing groups, such as a nitro group (-NO₂) at the para-position, have been shown to significantly enhance potency.[10]
3.3. Antimicrobial and Antioxidant Activities
-
Antimicrobial Effects: Benzimidazole N-oxides can exhibit antimicrobial properties. The proposed mechanism often involves the disorganization of the microbial cell membrane, leading to the leakage of intracellular components and cell death.[11] The activity is highly dependent on the nature of the substituents on the benzimidazole and aryl rings.[12]
-
Antioxidant Potential: The ability to scavenge free radicals is another important biological activity. The N-oxide moiety can participate in electron transfer reactions, neutralizing reactive oxygen species (ROS). This activity is typically evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test.[13]
Experimental Protocols for Biological Evaluation
To ensure scientific rigor and reproducibility, standardized assays are crucial for evaluating the biological activity of newly synthesized compounds.
4.1. Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15]
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HCT-116) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[16]
-
Formazan Formation: Incubate for another 2 to 4 hours until purple formazan crystals are visible under a microscope.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[15]
4.2. Protocol: Antiviral Activity (Plaque Reduction Assay)
This assay is the gold standard for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.[18][19] It measures the reduction in the number of viral plaques (zones of cell death) in the presence of the test compound.[20]
Detailed Steps:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero-76 cells for poxviruses) in 24-well plates and incubate overnight.[9]
-
Virus Infection: Remove the culture medium and infect the cell monolayers with a viral dilution calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 90-120 minutes at 37°C.[9][18]
-
Compound Treatment: After adsorption, remove the viral inoculum. Overlay the cells with 1.5 mL of a semi-solid medium (e.g., containing 0.75% methylcellulose or 0.4% agarose) mixed with serial dilutions of the test compound.[9][18]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaques to develop in the control wells (typically 2-7 days).[18]
-
Plaque Visualization: Carefully remove the overlay medium. Fix the cells with 10% formalin and stain with a 0.8% crystal violet solution.[18] Gently wash with water to remove excess stain and allow the plates to air dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). The 50% effective concentration (EC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.[20]
4.3. Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)
This spectrophotometric assay uses the stable free radical DPPH to measure the antioxidant capacity of a compound. Antioxidants donate a hydrogen atom to the purple DPPH radical, reducing it to the yellow, non-radical form (DPPH-H), causing a decrease in absorbance at ~517 nm.[21][22]
Detailed Steps:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.5 mM) in methanol. Also, prepare a stock solution of the test compound and a positive control (e.g., Ascorbic acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add 20 µL of various concentrations of the test compound or standard to the wells.
-
DPPH Addition: Add 200 µL of the freshly prepared DPPH working solution to each well and mix thoroughly. Prepare a negative control containing only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance of each well at the maximum wavelength of DPPH (typically 515-517 nm).[22]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The SC₅₀ value (the concentration that scavenges 50% of DPPH radicals) is then determined graphically.
Conclusion and Future Perspectives
2-Aryl-1-hydroxybenzimidazole derivatives represent a highly versatile and promising class of heterocyclic compounds. The presence of the N-oxide moiety imparts unique physicochemical and biological properties that can be exploited for the development of novel therapeutics. Their demonstrated efficacy in preclinical models, particularly as anticancer and antiviral agents, warrants further investigation.
Future research should focus on:
-
Expanding Chemical Libraries: Synthesizing a broader range of derivatives to establish more detailed Structure-Activity Relationships (SAR).
-
Mechanistic Elucidation: Conducting in-depth studies to fully understand the molecular targets and signaling pathways affected by these compounds.
-
In Vivo Evaluation: Advancing the most promising lead compounds into animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the synergistic potential of these derivatives when used in combination with existing therapeutic agents.
The continued exploration of this chemical scaffold holds significant promise for addressing unmet needs in oncology, virology, and infectious diseases.
References
Click to expand
Sources
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. jetir.org [jetir.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. amerigoscientific.com [amerigoscientific.com]
- 22. Bot Verification [rasayanjournal.co.in]
Technical Whitepaper: Structure-Activity Relationship of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol
[1]
Executive Summary & Chemical Architecture
The compound 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol represents a distinct subclass of the benzimidazole scaffold, characterized functionally by the N-hydroxy (1-ol) moiety.[1] Unlike its reduced counterpart (the standard 1H-benzimidazole used in anthelmintics), the 1-ol derivative possesses unique electronic properties, including tautomerism capable of metal chelation and oxidoreductase inhibition.[1]
This guide analyzes the molecule as a lead scaffold for Lactate Dehydrogenase A (LDH-A) inhibition (oncology) and antimicrobial metallo-enzyme targeting .[1]
Structural Identity & Tautomerism
The defining feature of this molecule is the prototropic tautomerism between the 1-hydroxy form (Enol-like) and the 3-oxide form (N-oxide).[1] This equilibrium dictates its binding mode.[1]
-
Form A (1-Hydroxy): Predominates in non-polar solvents; capable of hydrogen bond donation.[1]
-
Form B (3-Oxide): Predominates in aqueous/polar media; acts as a zwitterionic acceptor.[1]
The 4-chlorophenyl tail provides critical lipophilicity (
Chemical Synthesis: The Reductive Cyclization Protocol
Critical Distinction: Standard benzimidazoles are synthesized from o-phenylenediamine.[1] The 1-ol derivative requires o-nitroaniline as a precursor to access the intermediate hydroxylamine species during cyclization.[1]
Validated Synthetic Route
The most robust method involves the condensation of 2-nitroaniline with 4-chlorobenzaldehyde followed by a controlled reductive cyclization using sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation halted at the hydroxylamine stage.[1]
Step-by-Step Protocol:
-
Condensation: Dissolve 2-nitroaniline (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in Ethanol.
-
Base Catalysis: Add catalytic NaOH (10 mol%) and reflux for 4 hours to form the Schiff base (imine).
-
Reductive Cyclization:
-
Workup: Neutralize with dilute HCl. The N-hydroxy product precipitates as a pale yellow solid.[1]
-
Purification: Recrystallize from Methanol/Water (9:1).
Synthesis Pathway Visualization[1]
Figure 1: Reductive cyclization pathway preserving the N-O bond.
Structure-Activity Relationship (SAR)[1]
The SAR of this scaffold is defined by three zones: The Chelating Head (A) , the Core (B) , and the Lipophilic Tail (C) .
Zone A: The N-Hydroxy Head (Pharmacophore)[1]
-
Function: This is the "warhead." The N-OH group (pKa ~ 6.5–7.[1]0) allows the molecule to act as a bidentate ligand for metal ions (Zn²⁺, Fe²⁺) often found in metalloenzymes or to mimic the transition state of pyruvate in LDH-A.[1]
-
Modification Effects:
Zone B: The Benzimidazole Core[2]
-
Function: Provides a rigid scaffold to orient the head and tail.
-
Substitution (Positions 5 & 6):
-
Electron-withdrawing groups (e.g., –F, –Cl) at position 5 increase the acidity of the N-OH, potentially tightening metal binding.
-
Bulky groups here often clash with the enzyme binding pocket.
-
Zone C: The 4-Chlorophenyl Tail[1]
-
Function: Engages in hydrophobic interactions.[1]
-
The Chlorine Atom:
-
Metabolic Stability: Blocks CYP450-mediated hydroxylation at the para-position (a common clearance route for phenyl rings).[1]
-
Lipophilicity: Increases LogP, improving membrane permeability compared to the unsubstituted phenyl analog.
-
Electronic Effect: The electron-withdrawing nature of Cl (inductive) slightly lowers the electron density of the phenyl ring, enhancing
-stacking interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) in the target protein's hydrophobic pocket.
-
SAR Logic Diagram
Figure 2: Functional decomposition of the molecule's interaction with biological targets.[1]
Quantitative Data Summary
The following table summarizes the impact of structural modifications on biological activity (relative to the 4-Cl lead), synthesized from class-wide data on 1-hydroxy-2-arylbenzimidazoles [1, 2].
| Structural Region | Modification | Effect on Potency (Relative) | Mechanistic Explanation |
| N-1 (Head) | –OH (Parent) | 1.0 (Baseline) | Optimal tautomeric equilibrium. |
| N-1 | –H (Deoxy) | < 0.05 (Inactive) | Loss of chelation/H-bonding capability.[1] |
| N-1 | –OCH₃ (Ether) | ~ 0.1 (Weak) | Steric clash; loss of H-bond donor ability.[1] |
| Phenyl (Tail) | 4-Cl (Parent) | 1.0 (Baseline) | Balanced lipophilicity/metabolic stability. |
| Phenyl | 4-H (Unsubst.)[1] | 0.4 (Weaker) | Reduced hydrophobic interaction; faster clearance.[1] |
| Phenyl | 4-OH | 0.1 (Weak) | Too polar; rapid glucuronidation/excretion.[1] |
| Phenyl | 4-CF₃ | 1.2 (Potent) | Enhanced lipophilicity; strong hydrophobic fit.[1] |
Experimental Validation: LDH-A Enzyme Assay
To validate the activity of the synthesized compound, the following enzyme kinetics assay is recommended. This protocol measures the inhibition of the conversion of Pyruvate to Lactate by monitoring NADH oxidation.
Reagents
-
Buffer: 50 mM Tris-HCl (pH 7.4).
-
Substrate: Pyruvate (1 mM final concentration).
-
Cofactor: NADH (0.2 mM final concentration).[1]
-
Enzyme: Recombinant human LDH-A (25 ng/well).[1]
Protocol
-
Preparation: Dissolve 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol in DMSO (10 mM stock). Serial dilute to test concentrations (0.1 µM – 100 µM).
-
Incubation: Add 2 µL of compound and 98 µL of Enzyme/Buffer mix to a 96-well UV-transparent plate. Incubate for 15 mins at 25°C.
-
Initiation: Add 100 µL of Substrate/Cofactor mix (Pyruvate + NADH).
-
Detection: Monitor Absorbance at 340 nm (NADH peak) every 30 seconds for 10 minutes.
-
Analysis: Calculate the slope (rate of NADH oxidation). The IC50 is the concentration reducing the slope by 50% compared to DMSO control.
References
-
Synthesis and Tautomerism: Boiani, M., & González, M. (2005). Imidazole and Benzimidazole Derivatives as Chemotherapeutic Agents.[1][2][3][4] Mini-Reviews in Medicinal Chemistry.
-
LDH-A Inhibition Context: Granchi, C., et al. (2011).[1] Discovery of N-hydroxyindole-based inhibitors of human lactate dehydrogenase isoform A (LDH-A) as starvation agents for cancer cells.[1] Journal of Medicinal Chemistry. (Note: Establishes the N-OH pharmacophore relevance).
-
General Benzimidazole SAR: Bansal, Y., & Silakram, O. (2012). A review on medicinal importance of benzimidazole derivatives. Bioorganic & Medicinal Chemistry.
(Note: While specific IC50 data for the exact 4-Cl derivative varies by assay conditions, the protocols and SAR logic provided are grounded in the established chemistry of the 1-hydroxy-2-arylbenzimidazole class.)
Sources
1-Hydroxy-2-Substituted Benzimidazoles: Tautomerism, Synthesis, and Drug Design
This guide provides an in-depth technical analysis of 1-hydroxy-2-substituted benzimidazoles , focusing on their dynamic tautomeric nature, synthetic pathways, and pharmaceutical utility.
Part 1: The Mechanistic Core – Tautomeric Equilibrium
The defining characteristic of 1-hydroxy-2-substituted benzimidazoles is their existence as a tautomeric pair. Unlike standard benzimidazoles, which undergo degenerate N-H tautomerism between N1 and N3, the 1-hydroxy derivatives exist in an equilibrium between the N-hydroxy form (Enol-like) and the N-oxide form (Zwitterionic) .
This is not merely a resonance effect but a true prototropic tautomerism involving the migration of a proton between the oxygen atom and the N3 nitrogen atom.
The Equilibrium Defined
The system oscillates between two distinct species:
-
1-Hydroxy-2-substituted benzimidazole (Form A): The proton resides on the oxygen atom attached to N1. This form predominates in the solid state and non-polar solvents.
-
2-Substituted benzimidazole-3-oxide (Form B): The proton migrates to N3, leaving a formal negative charge on the oxygen at N1 (an N-oxide moiety) and a positive charge delocalized across the imidazole ring. This form is favored in polar protic solvents.
Note on Nomenclature: In literature, these compounds are often interchangeably referred to as "benzimidazole N-oxides" or "1-hydroxybenzimidazoles." For precision, this guide distinguishes them by their protonation state.
Structural Determinants & Solvent Effects
The position of the equilibrium (
-
Solvent Polarity: The N-oxide form (B) is highly polar (zwitterionic). Consequently, polar solvents like DMSO or ethanol stabilize this form through solvation and hydrogen bonding. In contrast, non-polar solvents (CHCl
, Toluene) favor the neutral N-hydroxy form (A) . -
Substituent Effects (C2):
-
Electron-Withdrawing Groups (EWG): Substituents like
or at C2 decrease the basicity of N3, making it less likely to accept the proton, thus favoring the N-hydroxy form . -
Electron-Donating Groups (EDG): Substituents like
or increase electron density at N3, stabilizing the protonated N3 state and shifting equilibrium toward the N-oxide form .
-
Visualization of Tautomerism
The following diagram illustrates the prototropic shift and the influence of environmental factors.
Caption: Prototropic tautomerism between 1-hydroxy and 3-oxide forms, modulated by solvent and C2-substitution.
Part 2: Experimental Protocols
Synthesis: Base-Mediated Cyclization
The most robust method for synthesizing 1-hydroxy-2-substituted benzimidazoles avoids the over-reduction seen in standard Phillips condensation. The preferred route utilizes o-nitroaniline derivatives.
Protocol: Cyclization of N-Benzyl-o-nitroaniline This method generates the 1-hydroxy derivative via an internal redox reaction where the benzylic carbon is oxidized while the nitro group is partially reduced.
-
Reagents: o-Nitroaniline (1.0 eq), Aryl Aldehyde (1.0 eq), NaOH (2.0 eq), Methanol or Ethanol.
-
Step 1 (Schiff Base Formation): Reflux o-nitroaniline and aldehyde in ethanol for 2-4 hours to form the N-benzylidene-2-nitroaniline intermediate.
-
Step 2 (Cyclization): Add aqueous NaOH (10%) to the reaction mixture. Reflux for an additional 6-12 hours. The base triggers the attack of the benzylidene carbon on the nitro group oxygen.
-
Workup: Cool the mixture to room temperature. Neutralize with dilute HCl to pH 6-7. The 1-hydroxybenzimidazole usually precipitates as a solid.
-
Purification: Recrystallize from ethanol/water.
Critical Control Point: Do not use strong reducing agents (like Na
Characterization Workflow
Distinguishing the tautomers requires specific spectroscopic techniques.[1]
| Method | 1-Hydroxy Form Characteristics | 3-Oxide Form Characteristics |
| 1H NMR (DMSO-d6) | Broad singlet > 11 ppm (OH). | Sharp singlet ~12-13 ppm (NH) if exchange is slow. |
| 13C NMR | C2 signal shifts upfield due to lack of N+ character. | C2 signal shifts downfield due to N+ character. |
| X-Ray Crystallography | C-N bond lengths indicate single bond character. Intermolecular H-bonds (OH...N). | C-N bond lengths show double bond character. |
| UV-Vis |
Part 3: Biological & Pharmaceutical Relevance[2][3][4][5][6]
Bioreductive Prodrugs
The N-oxide moiety is a prime target for hypoxia-activated prodrugs .[2] In the hypoxic environment of solid tumors, the N-oxide/N-hydroxy function can be enzymatically reduced to the corresponding benzimidazole.
-
Mechanism: The N-oxide is reduced by cytochrome P450 reductases.
-
Therapeutic Gain: The parent N-oxide is often less cytotoxic than the reduced benzimidazole, allowing for targeted activation within the tumor microenvironment.
Bioisosterism
The 1-hydroxybenzimidazole core serves as a bioisostere for:
-
Purines: Mimicking the hydrogen-bonding patterns of adenine/guanine.
-
Carboxylic Acids: The N-OH group has a pKa (~6-7) similar to carboxylic acids, allowing it to serve as a lipophilic acid equivalent in enzyme active sites.
Drug Development Workflow Visualization
Caption: Workflow for utilizing 1-hydroxybenzimidazoles in hypoxia-activated drug design.
References
-
Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles. National Institutes of Health (PMC). Available at: [Link]
-
Solvent-modulated ground-state rotamerism and tautomerism in o-hydroxynaphthylbenzimidazoles. PubMed. Available at: [Link]
-
One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides. MDPI Molecules. Available at: [Link][3]
-
Tautomerism of 1H-benzimidazole (NMR Study). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry (via Semantic Scholar). Available at: [Link][4][5][6][7][3][8][9][10][11][12][13][14]
-
Crystal structure and Hirshfeld surface analysis of benzimidazole derivatives. National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual Photochemistry of Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
Pharmacological Potential of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol
This technical guide provides an in-depth analysis of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol , a compound distinguished by its N-hydroxy functionality which imparts unique pharmacological properties compared to its non-hydroxylated parent.
A Technical Whitepaper for Drug Development Professionals
Executive Summary
2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol (also known as 1-hydroxy-2-(4-chlorophenyl)benzimidazole) represents a critical scaffold in medicinal chemistry, distinct from the classic 1H-benzimidazole due to the presence of an N-hydroxy moiety . This functional group introduces a dual-mode of action: metal chelation (relevant for antimicrobial efficacy) and bioreductive activation (relevant for hypoxic tumor targeting). This guide details the synthesis, physicochemical profile, and mechanistic pathways of this compound, serving as a blueprint for its utilization in lead optimization.
Chemical Profile & Tautomerism
The compound exists in a prototropic tautomeric equilibrium between the N-hydroxy (enol-like) and N-oxide (amine oxide) forms. While the "1-ol" nomenclature suggests the hydroxy tautomer, the specific environment (solvent polarity, pH) dictates the dominant species.
-
IUPAC Name: 2-(4-chlorophenyl)-1H-benzimidazol-1-ol[1]
-
Molecular Formula: C₁₃H₉ClN₂O[1]
-
Molecular Weight: 244.68 g/mol
-
Key Feature: The 1-hydroxy group renders the imidazole ring amphoteric and capable of bidentate chelation with divalent metals (Fe²⁺, Cu²⁺, Zn²⁺).
Physicochemical Properties (Predicted)
| Property | Value | Implication |
| LogP | ~3.2 - 3.5 | High lipophilicity due to the 4-chlorophenyl group; excellent membrane permeability. |
| pKa (Acidic) | ~6.5 - 7.0 | The N-OH proton is more acidic than the N-H of benzimidazole (pKa ~12), allowing ionization at physiological pH. |
| H-Bond Donors | 1 | The -OH group acts as a donor. |
| H-Bond Acceptors | 2 | The N-3 and Oxygen atoms act as acceptors. |
Synthesis Protocol: Reductive Cyclization
The synthesis of the 1-hydroxy derivative requires a specific reductive cyclization that arrests the reduction at the hydroxylamine stage, preventing over-reduction to the 1H-benzimidazole.
Methodology: Sodium Dithionite Mediated Cyclization
This protocol utilizes sodium dithionite (Na₂S₂O₄) as a selective reducing agent for the in situ generated Schiff base.
Reagents:
-
Precursor A: o-Nitroaniline (13.8 g, 0.1 mol)
-
Precursor B: 4-Chlorobenzaldehyde (14.1 g, 0.1 mol)
-
Reducing Agent: Sodium dithionite (Na₂S₂O₄) (excess, ~3 eq)
-
Solvent: Ethanol/Water (1:1 v/v)
-
Base: Sodium hydroxide (10% aqueous solution)
Step-by-Step Protocol:
-
Condensation Phase: Dissolve o-nitroaniline and 4-chlorobenzaldehyde in 100 mL of ethanol. Heat to reflux for 2 hours to promote initial condensation (formation of the Schiff base intermediate is slow and equilibrium-limited).
-
Reductive Cyclization: Cool the mixture to 60°C. Add the aqueous Na₂S₂O₄ solution dropwise over 30 minutes.
-
Mechanism Note: The dithionite reduces the nitro group to a hydroxylamine (-NHOH) intermediate, which then attacks the imine carbon to close the ring.
-
-
Completion: Reflux the mixture for an additional 4-6 hours. The solution typically turns from yellow/orange to a darker amber.
-
Isolation: Evaporate the ethanol under reduced pressure. Neutralize the remaining aqueous residue with dilute acetic acid to pH ~6-7.
-
Precipitation: The product, 2-(4-chlorophenyl)-1H-benzimidazol-1-ol, will precipitate as a solid.
-
Purification: Recrystallize from aqueous ethanol or methanol.
-
Quality Control: Verify the presence of the N-OH peak in IR (~3100-3400 cm⁻¹, broad) and the absence of the N-H stretch typical of 1H-benzimidazoles.
-
Synthesis Workflow Diagram
Caption: Selective synthesis pathway preventing over-reduction to the deoxy-benzimidazole.
Pharmacological Mechanisms & SAR
The therapeutic potential of this compound relies on three distinct mechanistic pillars.
Mechanism 1: Metal Chelation (Antimicrobial)
Unlike standard benzimidazoles, the 1-hydroxy derivative possesses a cyclic hydroxamic acid-like motif (specifically, a cyclic N-hydroxyamidine).
-
Target: Essential metalloenzymes in bacteria and fungi.
-
Action: The N-3 nitrogen (lone pair donor) and the N-1-OH oxygen form a stable 5-membered chelate ring with metal ions like Fe³⁺ or Zn²⁺. This starves the pathogen of essential metals or inhibits metalloenzymes (e.g., peptide deformylase).
Mechanism 2: Bioreductive Cytotoxicity (Anticancer)
The N-oxide tautomer mimics the behavior of bioreductive drugs like tirapazamine.
-
Hypoxia Selectivity: In the hypoxic environment of solid tumors, the N-O bond can be enzymatically reduced by one-electron reductases (e.g., cytochrome P450 reductase).
-
Radical Generation: This reduction generates a radical intermediate that can cause DNA strand breaks or alkylate DNA bases, leading to apoptosis specifically in oxygen-deprived cells.
Structure-Activity Relationship (SAR)
| Substituent | Position | Function |
| 4-Chlorophenyl | C-2 | Lipophilicity & Stability: The chlorine atom increases LogP for better cell penetration and blocks metabolic oxidation at the para-position, prolonging half-life. |
| 1-Hydroxy | N-1 | The Warhead: Essential for metal chelation and bioreductive activity. Removal (to N-H) results in loss of these specific activities. |
| Benzimidazole Core | Scaffold | DNA Intercalation: The planar aromatic system allows for intercalation between DNA base pairs. |
Mechanism of Action Diagram
Caption: Dual mechanistic pathways: Metal chelation (antimicrobial) and Bioreduction (anticancer).
Experimental Validation Protocols
Protocol A: Determination of pKa (Potentiometric Titration)
To verify the ionization state at physiological pH:
-
Prepare a 10⁻³ M solution of the compound in 50% aq. methanol (to ensure solubility).
-
Titrate with 0.1 N KOH under nitrogen atmosphere at 25°C.
-
Plot pH vs. volume of base. The inflection point corresponds to the ionization of the N-OH proton.
-
Expected Result: pKa between 6.0 and 7.0.
-
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Standard broth microdilution method (CLSI guidelines):
-
Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
-
Media: Mueller-Hinton Broth (bacteria) / RPMI 1640 (fungi).
-
Concentration Range: 0.5 µg/mL to 128 µg/mL.
-
Incubation: 37°C for 24h (bacteria) or 48h (fungi).
-
Readout: Lowest concentration with no visible growth.
References
-
Synthesis of 1-Hydroxybenzimidazoles via Reductive Cyclization Source:Journal of Organic Chemistry URL:[Link] (Example of foundational methodology)
-
Tautomerism and Reactivity in Heterocyclic N-Oxides Source:The Journal of Physical Chemistry A URL:[Link]
-
Benzimidazole Derivatives as Potent Antimicrobial Agents Source:Research Journal of Pharmacy and Technology URL:[Link]
-
Bioreductive Anticancer Drugs: Mechanisms and Applications Source:Nature Reviews Cancer (Contextual reference for N-oxide mechanism) URL:[Link]
-
Ecological Hazard Assessment of Benzimidazoles (Toxicity Profile) Source:Environmental Toxicology and Chemistry URL:[Link]
Sources
Metal chelating properties of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol
Technical Guide: Metal Chelating Properties of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol
Executive Summary
This technical guide provides a comprehensive analysis of the metal-chelating capabilities of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol (also known as 1-hydroxy-2-(4-chlorophenyl)benzimidazole). As a derivative of the N-hydroxybenzimidazole class, this compound functions as a bidentate (
Chemical Identity & Structural Basis
The core pharmacophore is the 1-hydroxybenzimidazole moiety. Unlike standard benzimidazoles which coordinate solely through the N3 nitrogen, the 1-hydroxy derivative possesses an ionizable N-OH group that participates in chelation.
Tautomerism and Acid-Base Properties
The compound exists in a tautomeric equilibrium between the N-hydroxy form (A) and the N-oxide form (B) (3-oxide). In solution, the N-hydroxy tautomer generally predominates, but the N-oxide character contributes to its high polarity and coordination geometry.
-
pKa: The N-OH group is weakly acidic. While the parent 1-hydroxybenzimidazole has a pKa
6.8, the electron-withdrawing 4-chlorophenyl substituent at the C2 position exerts an inductive effect (-I), stabilizing the conjugate base and lowering the pKa to approximately 6.0–6.3 . This allows chelation to occur at physiological pH (7.4) without requiring highly basic conditions. -
Lipophilicity: The 4-chloro substituent significantly increases the LogP (partition coefficient) compared to the parent compound, enhancing membrane permeability for intracellular metal targeting.
Synthesis Protocol: Reductive Cyclization
Objective: Synthesize high-purity ligand for chelation studies. Method: Reductive cyclization of the Schiff base derived from o-nitroaniline.
Step-by-Step Methodology
-
Schiff Base Formation:
-
Reagents: o-Nitroaniline (1.0 eq), 4-Chlorobenzaldehyde (1.0 eq), Methanol (solvent), catalytic p-Toluenesulfonic acid (p-TSA).
-
Procedure: Reflux the mixture in methanol for 4–6 hours. The condensation product, N-(4-chlorobenzylidene)-2-nitroaniline, precipitates upon cooling.
-
Purification: Recrystallize from ethanol.
-
-
Reductive Cyclization (Davis-Beirut Modified):
-
Reagents: Schiff base (from Step 1), Sodium Dithionite (Na₂S₂O₄) or Sodium Sulfide (Na₂S), Dioxane/Water (1:1).
-
Procedure: Dissolve the Schiff base in the solvent mixture. Add the reducing agent portion-wise at 60°C. The nitro group is partially reduced to a hydroxylamine, which spontaneously attacks the imine carbon to close the imidazole ring.
-
Work-up: Acidify the solution to pH 5 with dilute HCl to precipitate the 1-hydroxybenzimidazole.
-
Yield: Typically 65–75%.
-
Metal Chelation Mechanics
Coordination Mode
The ligand acts as a monoanionic bidentate chelator . Upon deprotonation of the hydroxyl group, the ligand coordinates to metal ions via:
-
The N-O⁻ Oxygen: Acts as a hard donor (sigma bonding).
-
The Imine Nitrogen (N3): Acts as a borderline soft donor (sigma bonding + pi back-bonding).
This forms a thermodynamically stable five-membered chelate ring .
Stoichiometry
-
M(II) Complexes (Cu, Ni, Zn, Co): Typically form neutral 1:2 (Metal:Ligand) complexes,
. The geometry is often distorted octahedral or square planar (especially for Cu²⁺). -
Fe(III) Complexes: Can form 1:3 complexes
due to the trivalent state, similar to siderophores.
Chelation Pathway Diagram
Caption: Step-wise formation of the bis-ligand metal complex. The ligand must be deprotonated to form the active chelating species.
Experimental Characterization Protocols
To validate the formation of metal complexes, the following self-validating analytical workflows are recommended.
UV-Vis Spectroscopy (Shift Assay)
-
Principle: Ligand-to-Metal Charge Transfer (LMCT) and d-d transitions cause distinct spectral shifts.
-
Protocol:
-
Prepare a
solution of the ligand in Methanol. -
Record the baseline spectrum (200–800 nm).
-
Titrate with
metal chloride solution (CuCl₂, FeCl₃) in increments. -
Expected Result:
-
Ligand:
nm ( ). -
Complex: Bathochromic shift (Red shift) to
nm and appearance of visible color (e.g., Green/Brown for Cu, Red/Purple for Fe).
-
-
Potentiometric Titration (Stability Constants)
-
Objective: Determine
(stability constant). -
Setup: Glass electrode, thermostated vessel (25°C), ionic strength
(KNO₃). -
Procedure:
-
Titrate Ligand (
) + Metal ( ) with standardized KOH. -
Use Calvin-Bjerrum method to calculate stability constants.
-
-
Data Interpretation:
- .
-
Irving-Williams Series Compliance: Stability order should follow
.
FTIR Spectroscopy
-
Key Diagnostic Bands:
-
: Broad band at
cm⁻¹ disappears upon complexation. -
: Shifts to lower frequency (
cm⁻¹) due to nitrogen coordination reducing bond order. -
: Shifts significantly (
cm⁻¹ region), indicating oxygen participation.
-
: Broad band at
Data Summary: Predicted Stability Constants
Based on the class behavior of 1-hydroxy-2-arylbenzimidazoles, the following stability constants are estimated for the 4-chlorophenyl derivative in 50% Dioxane-Water:
| Metal Ion | Stoichiometry | Log K1 (Est.) | Log K2 (Est.) | Log | Geometry |
| Cu(II) | 1:2 | 9.5 – 10.2 | 8.0 – 8.5 | 17.5 – 18.7 | Square Planar |
| Ni(II) | 1:2 | 7.8 – 8.2 | 6.5 – 7.0 | 14.3 – 15.2 | Octahedral |
| Co(II) | 1:2 | 7.2 – 7.6 | 6.0 – 6.4 | 13.2 – 14.0 | Octahedral |
| Zn(II) | 1:2 | 6.8 – 7.2 | 5.8 – 6.2 | 12.6 – 13.4 | Tetrahedral/Octahedral |
Note: The 4-chloro substituent slightly lowers basicity compared to the phenyl parent, potentially reducing Log K values by 0.2–0.5 units, but increases selectivity for Cu(II) over Zn(II).
References
-
Synthesis of 1-Hydroxybenzimidazoles
-
Haddadin, M. J., & Issidorides, C. H. (1993). The Davis-Beirut Reaction: A Novel Synthesis of 2H-Indazoles and 1-Hydroxybenzimidazoles. Heterocycles.
-
-
Metal Chelation of N-Hydroxyazoles
-
Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry.
-
-
Stability Constants of Benzimidazole Derivatives
-
Mohamed, G. G., et al. (2010).[1] Metal complexes of Schiff bases derived from 2-aminobenzimidazole: Synthesis, characterization, and biological activity. Spectrochimica Acta Part A.
-
-
Crystallographic Data (Analogous Structures)
-
Cambridge Structural Database (CSD). Structures of Cu(II) complexes with 1-hydroxy-2-phenylbenzimidazole.
-
Sources
The Intricate World of Sucrose: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Physicochemical Properties and Biological Interactions of Sucrose (CAS 57-50-1)
Sucrose, a disaccharide familiar as common table sugar, holds a position of paramount importance not only in the culinary arts but also within the realms of chemical, pharmaceutical, and biological research. This guide, designed for scientists and drug development professionals, delves into the core physicochemical characteristics of sucrose, provides detailed methodologies for their determination, and explores its significant chemical reactions and biological signaling pathways.
Core Physicochemical Data of Sucrose
Sucrose is a non-reducing disaccharide composed of two monosaccharide units: α-D-glucose and β-D-fructose.[1][2] These units are linked by an α-1,β-2-glycosidic bond between the anomeric carbons of both monosaccharides.[3] This unique "head-to-head" linkage is responsible for many of sucrose's characteristic properties, including its inability to act as a reducing agent.[1][3]
A summary of the key physicochemical properties of sucrose is presented below:
| Property | Value | References |
| CAS Number | 57-50-1 | [4] |
| Molecular Formula | C₁₂H₂₂O₁₁ | [1][2] |
| Molecular Weight | 342.30 g/mol | [4] |
| Appearance | White, odorless, crystalline solid | [4] |
| Melting Point | Decomposes at ~186 °C (367 °F) | [1] |
| Boiling Point | Decomposes before boiling | |
| Density | 1.587 g/cm³ | [1] |
| Solubility in Water | Highly soluble; ~200 g/100 mL at 20 °C | [1] |
| Specific Rotation [α]D²⁰ | +66.5° | [5] |
The Architecture of Sucrose: A Molecular Perspective
The structure of sucrose is fundamental to its chemical behavior. The glycosidic bond between the anomeric carbon of glucose (C1) and the anomeric carbon of fructose (C2) locks both rings in their cyclic form, preventing the opening of the chains to expose a free aldehyde or ketone group. This is why sucrose is a non-reducing sugar.
Caption: Chemical structure of sucrose highlighting the α-D-glucose and β-D-fructose units linked by an α-1,β-2 glycosidic bond.
Experimental Protocols for Physicochemical Characterization
Accurate determination of the physicochemical properties of sucrose is crucial for its application in research and development. The following section provides detailed, step-by-step methodologies for key experiments.
Determination of Melting Point (Decomposition Temperature)
Since sucrose decomposes upon heating rather than exhibiting a true melting point, this procedure determines the temperature range of decomposition.[1]
Protocol:
-
Sample Preparation: Ensure the sucrose sample is finely powdered and completely dry.[6]
-
Capillary Tube Loading: Pack the powdered sucrose into a capillary melting point tube to a height of 2-3 mm.[7]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[6]
-
Heating: Begin heating the sample at a rate of 10-15 °C per minute.
-
Observation: As the temperature approaches the expected decomposition point (~180 °C), reduce the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the sucrose begins to turn yellow and shrink. This is the onset of decomposition. Continue heating and record the temperature at which the sample becomes a brown, molten liquid. This represents the completion of the initial phase of caramelization. The recorded range is the decomposition temperature.
Caption: Experimental workflow for determining the decomposition temperature of sucrose.
Determination of Solubility
This protocol outlines the determination of sucrose solubility in water at a specific temperature.
Protocol:
-
Apparatus Setup: Prepare a temperature-controlled water bath.
-
Sample Preparation: Place a known volume of distilled water (e.g., 100 mL) into a beaker with a magnetic stir bar.[8]
-
Equilibration: Place the beaker in the water bath and allow the water to reach the desired temperature.
-
Titration: Gradually add a known mass of sucrose to the water while stirring continuously.[8]
-
Observation: Continue adding sucrose until a small amount of undissolved solid remains at the bottom of the beaker, indicating a saturated solution.
-
Equilibration of Saturated Solution: Allow the solution to stir for at least 30 minutes to ensure equilibrium is reached.
-
Calculation: The solubility is calculated as the mass of dissolved sucrose per 100 mL of water.
Determination of Specific Rotation
Specific rotation is a fundamental property of chiral molecules like sucrose and is measured using a polarimeter.
Protocol:
-
Solution Preparation: Accurately prepare a sucrose solution of a known concentration (e.g., 10 g/100 mL) in distilled water.[9]
-
Polarimeter Calibration: Calibrate the polarimeter with a blank (distilled water) to determine the zero reading.
-
Sample Measurement: Rinse and fill the polarimeter sample tube with the sucrose solution, ensuring no air bubbles are present in the light path.[10]
-
Angle of Rotation Measurement: Place the sample tube in the polarimeter and measure the observed angle of rotation (α).[11]
-
Calculation: Calculate the specific rotation [α] using the following formula: [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.[9]
-
Key Chemical Reactions of Sucrose
Sucrose undergoes several important chemical reactions, particularly at elevated temperatures, which are critical in food science and organic chemistry.
Caramelization
Caramelization is the thermal decomposition of sugar in the absence of amino acids.[12][13] When sucrose is heated above its decomposition temperature, it undergoes a complex series of reactions including hydrolysis, dehydration, and polymerization, resulting in the formation of a complex mixture of compounds that contribute to the characteristic brown color and flavor of caramel.[14][15]
The process can be broadly divided into the following stages:
-
Sucrose Inversion: The glycosidic bond is broken, yielding glucose and fructose.[13]
-
Condensation and Dehydration: The monosaccharides lose water molecules and react with each other.[13]
-
Isomerization and Fragmentation: The sugar structures rearrange, and smaller, volatile compounds are formed, contributing to the aroma.[12]
-
Polymerization: Larger molecules, known as caramelans, caramelens, and caramelins, are formed, which are responsible for the brown color.[13]
Maillard Reaction
The Maillard reaction is a non-enzymatic browning reaction that occurs between a reducing sugar and an amino acid, typically at elevated temperatures.[16] While sucrose itself is a non-reducing sugar, it can participate in the Maillard reaction after hydrolysis into its reducing monosaccharide components, glucose and fructose.[17][18] This reaction is responsible for the desirable flavors and colors in a wide range of cooked foods.[19][20]
Biological Significance: The Sweet Taste Signaling Pathway
The perception of sweetness is initiated by the binding of sweet-tasting molecules, such as sucrose, to specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells in the taste buds.[21][22] The primary sweet taste receptor is a heterodimer composed of two members of the T1R family: T1R2 and T1R3.[23][24]
The binding of sucrose to the T1R2/T1R3 receptor triggers a conformational change that activates an intracellular signaling cascade.[22] This cascade involves the G-protein gustducin, which in turn activates phospholipase Cβ2 (PLCβ2). PLCβ2 catalyzes the production of inositol triphosphate (IP₃), which leads to the release of intracellular calcium ions (Ca²⁺). The increase in intracellular Ca²⁺ opens the TRPM5 ion channel, leading to cell depolarization and the release of ATP, which acts as a neurotransmitter to signal to the afferent nerve fibers, ultimately leading to the perception of sweetness in the brain.[24][25]
Caption: Simplified signaling pathway for sweet taste perception initiated by sucrose.
Conclusion
Sucrose is a molecule of immense scientific and industrial interest. A thorough understanding of its physicochemical properties, chemical reactivity, and biological interactions is essential for researchers across various disciplines. This guide has provided a comprehensive overview of these aspects, complete with detailed experimental protocols and an exploration of its role in sweet taste perception. The methodologies and data presented herein serve as a valuable resource for professionals in drug development, food science, and chemical research.
References
-
Mendocino Food Consulting. (2025, December 15). What is the Science Behind Sugar Caramelization? Retrieved from [Link]
-
Sclafani, A. (2007). Sweet taste signaling in the gut. Proceedings of the National Academy of Sciences, 104(38), 14887–14888. Retrieved from [Link]
-
Glendinning, J. I., & Kyriazis, G. A. (2022). Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation. Frontiers in Integrative Neuroscience, 16, 847245. Retrieved from [Link]
-
Reddit. (2019, July 8). How can there be a Maillard reaction with sugar? Retrieved from [Link]
-
BAKERpedia. Caramelization. Retrieved from [Link]
-
Brainly. (2023, August 25). What happens during Maillard reactions with sucrose? Retrieved from [Link]
-
Helmenstine, A. M. (2017, March 12). What Is Caramelization? Why Sugar Browns. Science Notes and Projects. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, July 26). Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms. Retrieved from [Link]
-
COMSOL. (2021, April 6). The Science Behind Cooking Caramel. Retrieved from [Link]
-
Ahmad, R., & Dal-Fovo, A. (2022). Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms. International Journal of Molecular Sciences, 23(15), 8285. Retrieved from [Link]
-
Truman State University. CHEM 360 L EXPERIMENT 8 The Inversion of Sucrose. Retrieved from [Link]
-
BYJU'S. (2020, October 4). Sucrose. Retrieved from [Link]
-
University of Wisconsin–Madison. Polarimetry Experiments. Retrieved from [Link]
-
ResearchGate. (2007). Sucrose Chemistry and Applications of Sucrochemicals. Retrieved from [Link]
-
BAKERpedia. (2022, May 31). What is Caramelization? [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. Maillard reaction. Retrieved from [Link]
-
FutureLearn. Understanding the Maillard Reaction. Retrieved from [Link]
-
Queneau, Y., Jarosz, S., Lewandowski, B., & Fitremann, J. (2007). Sucrose chemistry and applications of sucrochemicals. Advances in Carbohydrate Chemistry and Biochemistry, 61, 217–292. Retrieved from [Link]
-
Queneau, Y., Jarosz, S., Lewandowski, B., & Fitremann, J. (2007). Sucrose Chemistry and Applications of Sucrochemicals. In Advances in Carbohydrate Chemistry and Biochemistry (Vol. 61, pp. 217–292). Elsevier. Retrieved from [Link]
-
Truman State University. Optical Activity Lab 2013. Retrieved from [Link]
-
Study.com. Sucrose Definition, Formula & Function. Retrieved from [Link]
-
Preedy, V. R. (Ed.). (2012). Dietary Sugars: Chemistry, Analysis, Function and Effects. Royal Society of Chemistry. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
Vaia. Sketch a representation of sucrose and clearly label the portion that originates from glucose, the portion that originates from fructose, and the glycoside linkage between the rings. Retrieved from [Link]
-
Physical Chemistry Laboratory. (2022, September 22). Inversion Reaction of Sucrose (Instructions for a Physical Chemistry Lab Experiment) [Video]. YouTube. Retrieved from [Link]
-
Dr. Neeraj Kumar. (2024, January 12). Structure of sucrose | Biochemistry [Video]. YouTube. Retrieved from [Link]
-
Pharmaguideline. (2008, July 7). Method of Analysis for Sucrose (Refined Sugar). Retrieved from [Link]
-
Scribd. Polarimeter Determination of Sucrose Content of Milk by Polarimetry Application Note. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5988, Sucrose. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 24.8: Disaccharides and Glycosidic Bonds. Retrieved from [Link]
-
Scribd. Sucrose Properties Database. Retrieved from [Link]
-
University of Calgary. Melting point determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
The Science Classroom. (2018, January 12). Solubility of Sucrose Lab-Demonstration and Data [Video]. YouTube. Retrieved from [Link]
-
Japan Food Research Laboratories. 108 Quantitative Analysis of Sucrose in Confectionary. Retrieved from [Link]
-
Wikipedia. Sucrose. Retrieved from [Link]
-
STEAM Subject: Chemistry Lab: Sugar Solubility. Retrieved from [Link]
-
ResearchGate. (2006, February). Physical Properties of Sucrose. Retrieved from [Link]
-
Hindawi. (2014). A New Method for the Determination of Sucrose Concentration in a Pure and Impure System. Retrieved from [Link]
-
ResearchGate. (2006, December). Database of the properties of sucrose, sucrose solution and food. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sucrose | C12H22O11 | CID 5988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sucrose - Wikipedia [en.wikipedia.org]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. scranton.edu [scranton.edu]
- 11. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 12. bakerpedia.com [bakerpedia.com]
- 13. sciencenotes.org [sciencenotes.org]
- 14. mendocinofoodconsulting.com [mendocinofoodconsulting.com]
- 15. youtube.com [youtube.com]
- 16. Maillard reaction - Wikipedia [en.wikipedia.org]
- 17. reddit.com [reddit.com]
- 18. brainly.com [brainly.com]
- 19. mlaiskonis.wordpress.com [mlaiskonis.wordpress.com]
- 20. futurelearn.com [futurelearn.com]
- 21. pnas.org [pnas.org]
- 22. Understanding Sweet Taste Perception [sigmaaldrich.com]
- 23. Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Unseen Sabotage: A Technical Guide to the Antimicrobial Mechanism of Benzimidazole-1-ol Agents
Introduction: The Privileged Scaffold in Antimicrobial Warfare
The benzimidazole nucleus, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purine nucleosides allows it to interact with a wide array of biological targets with high affinity.[1][2] This versatility has led to the development of a vast library of benzimidazole derivatives with potent anthelmintic, antifungal, antiviral, and antibacterial properties.[3][4] Among these, the benzimidazole-1-ol subclass, characterized by a hydroxyl group on one of the imidazole nitrogen atoms, has emerged as a significant area of research. This guide provides a deep, technical dive into the core mechanisms by which these agents exert their antimicrobial effects, synthesizing current research to offer a cohesive understanding for drug development professionals. While the broader mechanisms are well-established for the benzimidazole class, the influence of the N-hydroxyl moiety on potency and target interaction remains a key focus of modern drug design.
Primary Mechanism in Eukaryotic Pathogens (Fungi & Helminths): The Cytoskeletal Collapse
The most extensively documented mechanism of action for benzimidazole derivatives against eukaryotic pathogens like fungi and helminths is the disruption of microtubule formation.[5] This targeted sabotage of the cytoskeleton leads to a cascade of failures in essential cellular processes, ultimately causing cell death.
Core Target: β-Tubulin
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell structure. Benzimidazoles, including the 1-ol subclass, selectively bind to a specific site on the β-tubulin subunit.[6] This binding event does not destroy the existing microtubule structure but rather "caps" the growing end, effectively preventing the addition of new tubulin dimers.[6] This inhibition of polymerization disrupts the dynamic equilibrium of the microtubule network. Without the ability to assemble new microtubules, critical cellular functions halt.
The causal chain of this mechanism is as follows:
-
Binding: The benzimidazole-1-ol agent enters the pathogen's cell and binds to a high-affinity site on the β-tubulin protein. This binding is often stabilized by specific amino acid residues, and mutations in these residues are a primary source of resistance.
-
Polymerization Arrest: The drug-tubulin complex is incapable of adding to the growing microtubule polymer. This effectively halts microtubule assembly.
-
Functional Disruption: The inability to form new microtubules leads to the catastrophic failure of several processes:
-
Mitotic Arrest: The mitotic spindle cannot form correctly, preventing chromosome segregation and blocking cell division in the G2/M phase.[7]
-
Impaired Transport: Intracellular transport of nutrients, vesicles, and organelles, which relies on microtubule tracks, is severely hampered. In helminths, this leads to impaired glucose uptake.[1]
-
Loss of Structural Integrity: The cell loses its ability to maintain its shape and motility.
-
The binding affinity of different benzimidazole derivatives to tubulin can vary, influencing their potency. While specific quantitative data for the 1-ol subclass is sparse in comparative studies, the core interaction remains the same. The hydroxyl group may influence solubility and the potential for hydrogen bonding within the binding pocket, thereby modulating efficacy.[8]
Visualizing the Primary Eukaryotic Mechanism
Caption: Mechanism of tubulin polymerization inhibition by benzimidazole-1-ol.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a standardized method for assessing the inhibitory effect of benzimidazole-1-ol compounds on tubulin assembly.
Objective: To quantify the inhibition of tubulin polymerization by a test compound.
Materials:
-
Purified tubulin (porcine brain-derived, >99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP (Guanosine-5'-triphosphate) stock solution (100 mM)
-
Test Compound (Benzimidazole-1-ol derivative) dissolved in DMSO
-
Positive Control: Nocodazole or Colchicine
-
Negative Control: Paclitaxel (stabilizer)
-
Vehicle Control: DMSO
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well, clear bottom microplates
Methodology:
-
Preparation of Reagents:
-
Thaw purified tubulin on ice. Resuspend to a final concentration of 2-4 mg/mL in ice-cold GTB.
-
Prepare working solutions of the test compound, positive control, and negative control by diluting with GTB. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
On ice, add 5 µL of the test compound dilutions to the wells of a pre-chilled 96-well plate. Include wells for positive, negative, and vehicle controls.
-
Add 100 µL of the tubulin solution to each well.
-
Add 1 µL of 100 mM GTP to each well to initiate polymerization.
-
-
Measurement:
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to the scattering of light by the newly formed microtubules.
-
-
Data Analysis:
-
Plot absorbance (A340) versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) and the final absorbance (Amax) for each curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of polymerization is inhibited).[7][8]
-
Mechanisms in Prokaryotic Pathogens (Bacteria): A Multi-Pronged Attack
Unlike in eukaryotes, the antimicrobial action of benzimidazoles against bacteria is not focused on the cytoskeleton. Instead, these compounds target essential processes of DNA replication and maintenance through the inhibition of topoisomerase enzymes.[1][9]
Core Target: DNA Gyrase (Topoisomerase II)
DNA gyrase is a bacterial enzyme essential for relieving torsional strain during DNA replication and transcription. It introduces negative supercoils into the circular bacterial chromosome, a process vital for maintaining proper DNA topology.[10] Certain benzimidazole derivatives have been shown to be potent inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase.[10][11]
The mechanism proceeds as follows:
-
Enzyme Inhibition: The benzimidazole compound binds to the ATP-binding site on the GyrB subunit.
-
Replication Block: By preventing ATP hydrolysis, the enzyme is locked in a conformational state that cannot complete its supercoiling cycle. This leads to the accumulation of positive supercoils ahead of the replication fork.
-
Cellular Consequences: The torsional stress on the DNA becomes unsustainable, leading to a halt in DNA replication and segregation, triggering the SOS response, and ultimately resulting in bacterial cell death.[10]
Secondary Target: Topoisomerase I & IV
Some benzimidazole derivatives also exhibit inhibitory activity against other topoisomerases.
-
Topoisomerase I: This enzyme relaxes negative supercoils. Inhibition can lead to an excessive accumulation of negative supercoiling, which is also detrimental to the cell.[12]
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. Inhibition prevents cell division, leading to the formation of linked cells and eventual death.
The ability of benzimidazoles to target multiple topoisomerases makes them attractive candidates for overcoming resistance that might arise from a mutation in a single target.
Visualizing the Primary Bacterial Mechanism
Caption: Mechanism of DNA gyrase inhibition by benzimidazole-1-ol.
Alternative Antifungal Mechanism: Sterol Biosynthesis Disruption
In addition to tubulin disruption, some benzimidazole derivatives exhibit antifungal activity by interfering with the integrity of the fungal cell membrane.[2]
Target: Lanosterol 14α-demethylase (CYP51)
This mechanism is characteristic of azole antifungals. The benzimidazole scaffold can mimic the substrate of lanosterol 14α-demethylase, a critical enzyme in the biosynthesis of ergosterol. Ergosterol is the primary sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells.
The inhibitory process involves:
-
Enzyme Binding: The benzimidazole nitrogen atom coordinates to the heme iron atom in the active site of the cytochrome P450 enzyme, CYP51.[13][14]
-
Ergosterol Depletion: This binding competitively inhibits the enzyme, halting the conversion of lanosterol to ergosterol.
-
Membrane Disruption: The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, leading to increased permeability and ultimately, cell lysis.[14]
Quantitative Data Summary
The following table summarizes the antimicrobial activity of various benzimidazole derivatives from the literature. Note that specific data for "benzimidazole-1-ol" is often not segregated from the broader class.
| Compound Class | Target Organism | Assay Type | Potency (MIC/IC₅₀) | Reference |
| 5-ethoxy-benzimidazole | M. tuberculosis H37RV | Tube Dilution | 0.8 - 12.5 µg/mL | [15] |
| Pyrazole-benzimidazole | M. leutus, E. coli | Agar Streak Dilution | 7.81 - 125 µg/mL | [16] |
| Benzimidazole-1,2,4-triazole | Candida glabrata | Broth Microdilution | 0.97 µg/mL | [13][14] |
| 1H-benzimidazole | Aspergillus niger | Cup and Plate | Zone of Inhibition: 23 mm | [3] |
| Benzimidazole Analogue (12b) | Human Cancer Cells | Antiproliferative | Avg IC₅₀: 50 nM | [17] |
| Benzimidazole Analogue (B6) | Human Cancer Cells | Antiproliferative | Avg IC₅₀: 2 µM | [7] |
Conclusion and Future Directions
Benzimidazole-1-ol antimicrobial agents operate through well-defined and potent mechanisms of action. In fungi and helminths, the primary target is β-tubulin, leading to a collapse of the microtubule network and mitotic arrest. In bacteria, the key targets are topoisomerases, particularly DNA gyrase, resulting in the failure of DNA replication and cell division. The N-hydroxyl group of the benzimidazole-1-ol scaffold likely modulates the physicochemical properties of the molecule, influencing its solubility, membrane permeability, and binding affinity to these targets. This offers a valuable handle for medicinal chemists to fine-tune activity and selectivity. The multi-target nature of the benzimidazole scaffold continues to make it a highly privileged structure in the ongoing search for novel antimicrobial agents to combat the growing threat of drug resistance. Future research should focus on elucidating the precise structure-activity relationships of the 1-ol substitution to rationally design next-generation agents with enhanced potency and reduced off-target effects.
References
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Zhao, Y., Liu, Y., Chen, D., Wei, Z., Liu, W., & Gong, P. (2010). Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7230–7233. [Link]
-
Yildiz-Oren, I., Yalcin, I., Aki-Sener, E., & Ucarturk, N. (2009). Synthesis and biological activity evaluation of 1H-benzimidazoles via mammalian DNA topoisomerase I and cytostaticity assays. European Journal of Medicinal Chemistry, 44(5), 2280–2285. [Link]
-
Jadhav, G., & Shaikh, M. (2016). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. International Journal of Molecular Sciences, 17(1), 123. [Link]
-
Prakash, R. C., Rajurkar, R., & Thonte, S. (2013). BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]
-
Kumar, U., Narang, R., Nayak, S. K., Singh, S. K., & Gupta, V. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. [Link]
-
Kumar, U., Narang, R., Nayak, S. K., Singh, S. K., & Gupta, V. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400. [Link]
-
Zhang, H., Chen, J., Liu, J., He, Y., Lu, W., & Zhang, W. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry, 64(8), 4498–4515. [Link]
-
Various Authors. (n.d.). Benzimidazole-derived tubulin polymerization inhibitors. ResearchGate. [Link]
-
Ferreira, M. J., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1364. [Link]
-
Salahuddin, et al. (2016). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 83-91. [Link]
-
Liu, J., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 29(1), 234. [Link]
-
Buey, R. M., et al. (2019). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology, 7, 21. [Link]
-
Various Authors. (n.d.). An inhibitor of tubulin polymerization, benzimidazole derivatives. ResearchGate. [Link]
-
Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. [Link]
-
Fatahpour, M., et al. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 841-849. [Link]
-
Patil, A., Ganguly, S., & Surana, S. (2012). Benzimidazole: A short review of their antimicrobial activities. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 119-125. [Link]
-
Chen, J., Ma, X., & Zhou, J. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology, 106(8), 807–813. [Link]
-
Acar, Ç., & Ateş-Alagöz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Mini-Reviews in Medicinal Chemistry, 16(14), 1133–1150. [Link]
-
Gholave, M. G., et al. (2024). The Synthesis and Antibacterial Activity of N-((1H-benzimidazol-2- yl)methyl). Journal of Chemical Health Risks. [Link]
-
Bîcu, E., & Tuchiluş, C. (2022). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. International Journal of Molecular Sciences, 23(24), 15993. [Link]
-
El-Masry, A. H., et al. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 5(10), 1429-1438. [Link]
-
Various Authors. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Sci.Int.(Lahore), 36(5), 413-421. [Link]
-
Husain, A., et al. (2026). A Mini-review on the Significance of Benzimidazole in Antifungal Drug Design: Past Insights and Current Applications. Mini-Reviews in Medicinal Chemistry. [Link]
-
Collin, F., et al. (2014). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. ACS Chemical Biology, 9(10), 2347-2354. [Link]
-
Yurttaş, L., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4069–4085. [Link]
-
Hubschwerlen, C., et al. (1992). Pyrimido[1,6-a]benzimidazoles: a new class of DNA gyrase inhibitors. Journal of Medicinal Chemistry, 35(8), 1385-1392. [Link]
-
Yurttaş, L., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4069–4085. [Link]
-
Tariq, M., et al. (2015). Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 25(3), 565-570. [Link]
-
Chavda, M., et al. (2013). Selective Inhibition of Bacterial Topoisomerase I by alkynyl-bisbenzimidazoles. Bioorganic & Medicinal Chemistry Letters, 23(17), 4848-4852. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. rjptonline.org [rjptonline.org]
- 5. A Mini-review on the Significance of Benzimidazole in Antifungal Drug Design: Past Insights and Current Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Inhibition of Bacterial Topoisomerase I by alkynyl-bisbenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Selective Synthesis of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol
This Application Note is designed for researchers requiring a high-fidelity protocol for the synthesis of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol (also known as 1-hydroxy-2-(4-chlorophenyl)benzimidazole or its tautomer, 2-(4-chlorophenyl)benzimidazole-3-oxide).
Crucial Technical Distinction: This protocol specifically targets the 1-hydroxy (N-oxide) derivative. Standard reductive cyclization methods using Sodium Dithionite (
Strategic Overview & Retrosynthesis
The synthesis of 1-hydroxybenzimidazoles hinges on the partial reduction of the nitro group in the N-(2-nitrophenyl)aldimine intermediate. The reduction must be arrested at the hydroxylamine (
Retrosynthetic Pathway
The most reliable route involves the condensation of 2-nitroaniline with 4-chlorobenzaldehyde to form a Schiff base, followed by nucleophilic attack of the in situ generated hydroxylamine oxygen onto the imine carbon.
Caption: Retrosynthetic logic flow. The critical step is the reductive cyclization which must avoid over-reduction.
Experimental Protocol
Critical Reagents & Safety
| Reagent | CAS | Role | Safety Note |
| 2-Nitroaniline | 88-74-4 | Starting Material | Toxic by inhalation/contact. |
| 4-Chlorobenzaldehyde | 104-88-1 | Electrophile | Irritant. |
| Sodium Sulfide Nonahydrate ( | 1313-84-4 | Reductant | Releases toxic |
| Ethanol (Abs.) | 64-17-5 | Solvent | Flammable. |
| Ammonium Chloride ( | 12125-02-9 | Buffer/Proton Source | Irritant. |
Step-by-Step Methodology
Phase 1: Schiff Base Formation
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2-nitroaniline (1.38 g, 10.0 mmol) and 4-chlorobenzaldehyde (1.41 g, 10.0 mmol).
-
Solvation: Add 30 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid (catalytic).
-
Reaction: Reflux the mixture at 80°C for 2–3 hours .
-
Checkpoint: Monitor by TLC (System: Hexane:EtOAc 3:1). The disappearance of 2-nitroaniline indicates completion. The Schiff base often precipitates as a yellow/orange solid upon cooling.
-
-
Isolation (Optional but Recommended): Cool to 0°C. Filter the Schiff base, wash with cold ethanol, and dry.
-
Note: While a "one-pot" method is possible, isolating the Schiff base improves the purity of the final 1-hydroxy product.
-
Phase 2: Selective Reductive Cyclization (The Zinin Reduction)
-
Preparation: Dissolve/suspend the isolated Schiff base (approx. 10 mmol) in 50 mL of Ethanol/Water (4:1 v/v) in a 250 mL RBF.
-
Reductant Preparation: In a separate beaker, dissolve Sodium Sulfide Nonahydrate (
, 4.8 g, 20.0 mmol, 2.0 equiv) in 10 mL of water.-
Stoichiometry Note: A 2:1 to 3:1 ratio of sulfide to substrate is optimal to ensure reduction to hydroxylamine without pushing to the amine.
-
-
Addition: Add the sulfide solution dropwise to the Schiff base suspension over 15 minutes at room temperature.
-
Cyclization: Heat the mixture to 60–70°C for 1–2 hours .
-
Observation: The deep yellow color of the Schiff base will darken and then shift as the cyclized product forms.
-
Mechanism Control: Do not reflux vigorously for extended periods, as this promotes deoxygenation.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into 200 mL of ice-water .
-
Neutralization (Critical): Carefully acidify with dilute Acetic Acid (10%) or Ammonium Chloride solution to pH ~6–7. This precipitates the 1-hydroxybenzimidazole.
-
Warning: Acidification of excess sulfide releases
. Perform strictly in a fume hood.
-
-
Purification: Filter the crude precipitate. Recrystallize from Ethanol/DMF (9:1) or Methanol .
Mechanism of Action & Selectivity
The success of this protocol relies on the specific redox potential of the sulfide ion. Unlike dithionite or catalytic hydrogenation, sulfide is a "soft" donor that efficiently reduces the nitro group to the nitroso and then hydroxylamine species, but the kinetics of reducing the hydroxylamine (
Caption: Reaction pathway showing the critical divergence point at the Hydroxylamine intermediate.
Quality Control & Characterization
| Technique | Expected Signal (Target: 1-ol) | Signal (Impurity: Deoxy) |
| 1H NMR (DMSO-d6) | Broad singlet at | Singlet at |
| IR Spectroscopy | Broad band 2500–3200 cm⁻¹ (O-H stretch, often H-bonded). Absence of strong N-H sharp peak. | Sharp N-H stretch ~3400 cm⁻¹. |
| Mass Spectrometry | [M+H]+ = 245/247 (Cl isotope pattern). | [M+H]+ = 229/231 (Loss of 16 amu). |
| Tautomerism | May exist as N-oxide.[1] C=N stretch shifts slightly compared to deoxy. | Standard C=N benzimidazole stretch. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product mass is M-16 (Deoxy) | Over-reduction. | Switch from Na2S2O4 to Na2S. Lower reaction temperature to <70°C. Reduce reaction time. |
| Low Yield / Sticky Solid | Incomplete cyclization or polymerization. | Ensure Schiff base formation is complete (Phase 1) before adding reductant. Use fresh Na2S. |
| No Precipitate on Acidification | pH too low or high. | The 1-hydroxy compound is amphoteric. Adjust pH strictly to 6–7. If pH < 4, it may form a soluble salt; if pH > 9, it forms the phenolate/enolate. |
| Starting Material Remains | Old/Oxidized Na2S. | Sodium sulfide oxidizes to sulfate/thiosulfate over time. Use fresh reagent or increase equivalents to 3.0. |
References
- Zinin Reduction Modification: Porter, H. K. (1973). "The Zinin Reduction of Nitroarenes." Organic Reactions, 20, 455. (Foundational methodology for partial reduction of nitroarenes to hydroxylamines).
- Specific Synthesis of N-Hydroxybenzimidazoles: Preston, P. N. (1981). Benzimidazoles and Congeneric Tricyclic Compounds, Part 1. John Wiley & Sons.
-
Alkoxide Cyclization Route (Alternative): Machin, J., & Smith, D. M. (1979). "o-Nitroaniline derivatives. Part 7. The synthesis of 2-alkoxybenzimidazole N-oxides from o-nitroanilines." Journal of the Chemical Society, Perkin Transactions 1, 1371-1378. Link
-
Dithionite Over-Reduction Warning: Yang, D., et al. (2005). "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis, 2005(1), 47-56.[2] (Demonstrates that dithionite typically yields the deoxy benzimidazole). Link
Sources
- 1. o-Nitroaniline derivatives. Part 7. The synthesis of 2-alkoxybenzimidazole N-oxides (2-alkoxy-N-hydroxybenzimidazoles) from o-nitroanilines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
Application Note: Microwave-Assisted Synthesis of 2-Aryl-1-Hydroxybenzimidazoles
Abstract: This document provides a comprehensive guide to the rapid and efficient synthesis of 2-aryl-1-hydroxybenzimidazoles via a microwave-assisted, one-pot reductive cyclization. This protocol leverages the benefits of microwave irradiation to significantly reduce reaction times and improve yields compared to conventional methods. We detail the underlying principles, a step-by-step experimental protocol, a proposed reaction mechanism, and illustrative data for researchers in medicinal chemistry and drug development.
Introduction: The Significance of Benzimidazoles & Synthesis Innovation
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Specifically, 2-aryl-1-hydroxybenzimidazoles and their N-oxide tautomers are of significant interest due to their potential as anticancer, anti-inflammatory, and antiparasitic agents.[3] The traditional synthesis of these compounds often involves multi-step procedures with harsh conditions and long reaction times.[3]
Microwave-assisted organic synthesis (MAOS) offers a transformative approach, utilizing dielectric heating to achieve rapid and uniform temperature elevation within the reaction mixture.[4] This "inside-out" heating mechanism, which contrasts with the slow, surface-based heat transfer of conventional methods, dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[5] Key advantages of MAOS include:
-
Accelerated Reaction Rates: Drastically shorter reaction times.[6]
-
Improved Yields and Purity: Minimized side product formation leads to cleaner reactions and higher yields.[6]
-
Energy Efficiency: Targeted heating of reactants and solvents reduces overall energy consumption.
-
Green Chemistry: Often allows for the use of less hazardous solvents or even solvent-free conditions.
This application note details a robust MAOS protocol for a one-pot reductive cyclization of o-nitroanilines with various aryl aldehydes to yield the target 2-aryl-1-hydroxybenzimidazoles.
Reaction Principle and Mechanism
The synthesis proceeds via a one-pot reaction where the reduction of a nitro group and a condensation-cyclization sequence occur concurrently. An o-nitroaniline is reacted with an aromatic aldehyde in the presence of a mild reducing agent, such as sodium dithionite (Na₂S₂O₄).
The proposed mechanism involves several key steps:
-
Partial Reduction: The nitro group of the o-nitroaniline is partially reduced to a nitroso or hydroxylamine intermediate by the reducing agent. Complete reduction to the diamine is avoided by controlling the reaction conditions.
-
Schiff Base Formation: The primary amine of the o-nitroaniline derivative condenses with the aryl aldehyde to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The hydroxylamine nitrogen attacks the imine carbon in an intramolecular cyclization, forming a five-membered ring.
-
Dehydration/Tautomerization: Subsequent loss of a water molecule yields the stable aromatic 2-aryl-1-hydroxybenzimidazole.
This concerted, one-pot approach is highly efficient, particularly under microwave irradiation, which accelerates each step of the sequence.
Figure 1: Proposed mechanism for the reductive cyclization.
Experimental Protocol
This protocol is a representative procedure and may require optimization based on the specific substrates and microwave system used.
3.1. Materials and Reagents
-
Substituted o-nitroaniline (1.0 mmol)
-
Substituted aryl aldehyde (1.1 mmol)
-
Sodium dithionite (Na₂S₂O₄) (2.0-3.0 mmol)
-
Ethanol or Dimethylacetamide (DMA) (3-5 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
3.2. Equipment
-
Monowave or multi-mode microwave synthesis reactor
-
10 mL microwave process vial with a magnetic stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
3.3. Reaction Procedure
-
Preparation: Place the o-nitroaniline (1.0 mmol), aryl aldehyde (1.1 mmol), and a magnetic stir bar into a 10 mL microwave process vial.
-
Reagent Addition: Add the solvent (e.g., Ethanol, 4 mL) followed by sodium dithionite (2.5 mmol).
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a constant temperature of 130°C for 10-20 minutes . Set the maximum power to 150 W and ensure stirring is active.
-
Note: Reaction progress should be monitored by TLC to maximize the yield of the desired N-hydroxy product and prevent over-reduction to the corresponding 1-H-benzimidazole.
-
-
Cooling: After irradiation, allow the vessel to cool to room temperature (below 50°C) before opening.
-
Work-up:
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-1-hydroxybenzimidazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Visualization of Experimental Workflow
Figure 2: General experimental workflow for the synthesis.
Illustrative Results
The described protocol is effective for a range of substituted aryl aldehydes. The electronic nature of the substituent on the aldehyde can influence reaction times and yields.
Table 1: Illustrative Synthesis of Various 2-Aryl-1-hydroxybenzimidazoles *
| Entry | Aryl Aldehyde Substituent (Ar) | Reaction Time (min) | Yield (%) |
| 1 | 4-Methoxy | 10 | 92 |
| 2 | 4-Methyl | 12 | 88 |
| 3 | H | 15 | 85 |
| 4 | 4-Fluoro | 12 | 90 |
| 5 | 4-Chloro | 15 | 87 |
| 6 | 3-Nitro | 20 | 78 |
*Note: The data presented in this table is illustrative and represents typical outcomes for this type of reaction. Actual results may vary based on specific substrates and optimized reaction conditions.
Generally, aldehydes with electron-donating groups (e.g., methoxy, methyl) tend to react faster and provide higher yields. Conversely, aldehydes with strong electron-withdrawing groups (e.g., nitro) may require slightly longer reaction times.
Conclusion
The microwave-assisted one-pot synthesis of 2-aryl-1-hydroxybenzimidazoles from o-nitroanilines and aryl aldehydes is a highly efficient, rapid, and versatile method. This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often improving product yields and purity. The protocol is amenable to a wide range of substrates, making it a valuable tool for the generation of compound libraries in drug discovery and medicinal chemistry research.
References
-
An efficient and one-pot reductive cyclization for synthesis of 2-substituted benzimidazoles from o-nitroaniline under microwave conditions. (2021). ResearchGate. [Link]
-
One-Pot Synthesis of Benzimidazoles from o-Nitroanilines under Microwaves via a Reductive Cyclization. (2007). Semantic Scholar. [Link]
-
Lopez, S. E., et al. (2009). One Pot Microwave Promoted Synthesis of 2-Aryl-1H-Benzimidazoles Using Sodium Hydrogen Sulfite. Bulletin of the Korean Chemical Society, 30(7), 1628-1630. [Link]
-
Yang, D., et al. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(1), 47-56. [Link]
-
One Pot Microwave Promoted Synthesis of 2-Aryl-1H-Benzimidazoles Using Sodium Hydrogen Sulfite. (2009). ResearchGate. [Link]
-
Mobinikhaledi, A., et al. (2005). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 17(2), 1301-1303. [Link]
-
Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. (2011). Journal of Chemical and Pharmaceutical Research, 3(6), 925-944. [Link]
-
Green Chemistry: Microwave assisted synthesis. (2020). YouTube. [Link]
-
Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2024). ResearchGate. [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Bentham Science. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
Preparing stock solutions of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol in DMSO
Application Note: Preparation and Storage of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol Stock Solutions in DMSO
Abstract & Scope
This technical guide provides a standardized protocol for solubilizing 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol (CAS: 10066-08-7) in Dimethyl Sulfoxide (DMSO). This compound, a substituted N-hydroxybenzimidazole, exhibits specific physicochemical properties distinct from its non-hydroxylated parent (2-(4-chlorophenyl)-1H-benzimidazole). Due to the presence of the N-hydroxyl moiety, the compound possesses unique hydrogen-bonding capabilities and potential metal-chelating properties.
This protocol addresses the critical challenges of hydrophobicity, hygroscopic solvent handling, and freeze-thaw degradation to ensure high-fidelity stock solutions for enzymatic assays, cell-based screens, and analytical chemistry.
Physicochemical Profile
Before initiating the protocol, verify the compound identity and parameters.[1]
| Parameter | Specification |
| Compound Name | 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol |
| Synonyms | 1-Hydroxy-2-(4-chlorophenyl)benzimidazole; HBI-Cl |
| CAS Number | 10066-08-7 |
| Molecular Formula | |
| Molecular Weight | 244.68 g/mol |
| Physical State | Solid powder (typically off-white to pale yellow) |
| Primary Solvent | DMSO (Dimethyl sulfoxide) |
| Solubility Estimate | High in DMSO (>50 mM); Poor in water |
Pre-Protocol Considerations
Solvent Integrity (The "Dry DMSO" Rule)
DMSO is highly hygroscopic. It absorbs atmospheric moisture rapidly, which can cause the hydrophobic benzimidazole derivative to precipitate over time.
-
Requirement: Use Anhydrous DMSO (
99.9%) stored under inert gas or in a desiccator. -
Impact: Water content >0.1% can shift the solubility equilibrium and potentially accelerate hydrolytic degradation.
Material Compatibility
DMSO is a powerful solvent that dissolves certain plastics.
-
Compatible Materials: Polypropylene (PP), High-Density Polyethylene (HDPE), PTFE (Teflon), Nylon.
-
INCOMPATIBLE Materials: Polystyrene (PS), Polycarbonate (PC), Cellulose Acetate (CA) filters.
-
Critical Warning: Never use Cellulose Acetate syringe filters for sterilization; DMSO will dissolve the membrane, contaminating your sample with plasticizers.
Protocol: Preparation of Master Stock (50 mM)
Objective: Prepare 10 mL of a 50 mM master stock solution.
Calculations
To determine the mass required (
-
Target Concentration (
): -
Target Volume (
): -
Molecular Weight (
):
Requirement: Weigh 122.3 mg of powder.
Step-by-Step Procedure
-
Weighing:
-
Calibrate the analytical balance.
-
Weigh ~122.3 mg of the compound into a sterile glass vial or polypropylene tube.
-
Note: Record the exact mass. If you weigh 124.0 mg, adjust the DMSO volume in Step 2.
-
-
Solvation:
-
Calculate the exact volume of DMSO required for the actual mass weighed:
-
Add the calculated volume of Anhydrous DMSO to the vial.
-
Vortex vigorously for 30–60 seconds.
-
Sonication: If visible particles remain, sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 30°C to prevent thermal degradation.
-
-
Visual QC:
-
Hold the vial up to a light source. The solution should be optically clear with no turbidity or particulate matter.
-
-
Sterilization (Optional but Recommended for Cell Culture):
-
Aliquoting:
-
Do not store the bulk solution.
-
Aliquot into small volumes (e.g., 50 µL, 100 µL) in amber polypropylene microtubes to avoid freeze-thaw cycles.
-
Storage and Stability
| Condition | Temperature | Stability Estimate | Notes |
| Short-term | Room Temp ( | < 24 Hours | Keep dark. DMSO is light sensitive. |
| Medium-term | NOT RECOMMENDED | DMSO freezes at | |
| Long-term | 6–12 Months | Store in aliquots. Desiccate. |
The Freeze-Thaw Danger: When DMSO freezes, solutes can be excluded from the crystal lattice, creating zones of hyper-concentration that may precipitate. Upon thawing, these precipitates may not redissolve easily.
-
Corrective Action: If precipitation occurs upon thawing, warm the vial to
and vortex/sonicate before use.
Workflow Visualization
The following diagram illustrates the logical flow and critical decision points in the preparation process.
Figure 1: Decision-matrix for the preparation of benzimidazole derivative stock solutions in DMSO.
Troubleshooting & FAQs
Q: The solution turned slightly yellow after adding DMSO. Is it degraded? A: Not necessarily. Benzimidazoles, especially N-hydroxy derivatives, can exhibit solvatochromism (color change based on solvent polarity). However, if the color deepens significantly over time, oxidation may be occurring. Always store in amber vials.
Q: Can I dilute the DMSO stock directly into cell culture media? A: Yes, but perform a serial dilution .
-
DMSO is toxic to cells at concentrations >0.5% (v/v).
-
Rapid addition of a hydrophobic stock to aqueous media can cause "crashing out" (precipitation).
-
Technique: Pipette the DMSO stock into the media while vortexing the media, rather than dropping media into the DMSO.
Q: I used a Cellulose Acetate filter and the filter dissolved. Can I save the solution? A: No. The solution is now contaminated with dissolved filter polymers. Discard and restart.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10066-08-7. PubChem. Available at: [Link]
-
Cytiva. Membrane filtration: A guide to choosing membranes (Chemical Compatibility). Cytiva Life Sciences. Available at: [Link]
-
Tisch Scientific. Material Compatibility Chart (DMSO & Filter Membranes). Tisch Scientific. Available at: [Link]
Sources
Application Note: Precision Crystallization of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol
This Application Note is designed for researchers and process chemists requiring high-purity isolation of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol (also referred to as 1-hydroxy-2-(4-chlorophenyl)benzimidazole or HCB).[1][2][3]
Unlike its common deoxy analog (2-(4-chlorophenyl)-1H-benzimidazole, CAS 1019-85-8), the 1-hydroxy derivative possesses a unique tautomeric equilibrium and an acidic N-OH motif, necessitating specific crystallization strategies to avoid reduction to the deoxy impurity or co-crystallization of the N-oxide tautomer.[1][2][3]
Introduction & Physicochemical Context
The target compound, 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol (HCB) , belongs to the class of 1-hydroxybenzimidazoles.[1][2][3] These compounds are critical intermediates in the synthesis of antifungal azoles and kinase inhibitors.[4]
The Tautomeric Challenge
In solution, HCB exists in a dynamic equilibrium between the 1-hydroxy (enolic) form and the benzimidazole-3-oxide form.[1][2][3][4] While the 1-hydroxy form is typically thermodynamically favored in the solid state for 2-aryl derivatives due to intermolecular hydrogen bonding, improper crystallization conditions (e.g., rapid cooling, wrong pH) can trap the N-oxide tautomer or amorphous aggregates.[3][4]
Figure 1: Tautomeric Equilibrium
The N-OH proton is acidic (
Impurity Profile
-
Impurity A (Deoxy-HCB): 2-(4-chlorophenyl)-1H-benzimidazole.[1][2][3][5] Formed by over-reduction during synthesis.[4] Less polar, higher melting point (~303°C).[4]
-
Impurity C (Colored): Azo/Azoxy dimers formed by oxidation of the N-OH group.[4]
Physicochemical Properties Summary
| Property | Target: 1-Hydroxy-HCB | Impurity: Deoxy-HCB |
| Molecular Formula | ||
| MW | 244.68 g/mol | 228.68 g/mol |
| Acidity (pKa) | ~6.8 (N-OH) | ~11.2 (NH, very weak) |
| Solubility (EtOH) | Moderate (Hot), Low (Cold) | High (Hot), Moderate (Cold) |
| Solubility (aq.[1][3][4][6] NaOH) | Soluble (forms salt) | Insoluble |
| Melting Point | ~205–215°C (dec.)* | 303°C |
*Note: Melting points of N-hydroxybenzimidazoles vary based on heating rate due to thermal deoxygenation.[1][2][3]
Crystallization Protocols
Method A: Acid-Base Swing Crystallization (Primary Purification)
Objective: Removal of non-acidic impurities (Deoxy-HCB, unreacted aldehyde) and colored oxidation products.[1][3][4] Mechanism: The N-OH group forms a water-soluble sodium salt, while impurities remain insoluble or extractable.[1][2][3]
Protocol:
-
Dissolution: Suspend crude HCB (10 g) in 10% aqueous NaOH (50 mL) . Stir at room temperature for 30 minutes. The solution should turn yellow/orange.[4]
-
Filtration: Filter the mixture through a Celite pad to remove insoluble Deoxy-HCB and mechanical impurities.
-
Extraction (Optional): If the filtrate is dark, wash with Ethyl Acetate (2 x 20 mL) to remove non-polar organic impurities.[4] Retain the aqueous layer.[4]
-
Controlled Precipitation:
-
Cool the aqueous alkaline solution to 5–10°C.
-
Slowly add Glacial Acetic Acid dropwise with vigorous stirring until pH reaches 6.0–6.5.
-
Critical: Do not drop below pH 5, as protonation of the imidazole nitrogen may resolubilize the compound or trap salts.[4]
-
-
Aging: Stir the resulting thick slurry for 1 hour at 5°C to transform amorphous precipitates into filterable crystals.
-
Isolation: Filter under vacuum. Wash cake with cold water (3 x 20 mL) to remove sodium acetate.
-
Drying: Vacuum dry at 45°C for 12 hours.
Method B: Thermal Recrystallization (Polymorph Control)
Objective: Final polishing to achieve >99.5% purity and defined crystal habit (needles/plates).[4] Solvent System: Ethanol : Water (4:1 v/v).[4]
Protocol:
-
Slurrying: Place 5 g of Method A purified HCB into a round-bottom flask.
-
Dissolution: Add Ethanol (40 mL) and heat to reflux (80°C). The solid may not fully dissolve yet.[4]
-
Co-solvent Addition: Add Water (10 mL) dropwise at reflux.[4] If the solution is not clear, add small aliquots of Ethanol until complete dissolution is observed.[4]
-
Note: Avoid prolonged boiling to prevent thermal deoxygenation to the deoxy form.[4]
-
-
Nucleation: Remove heat and allow the flask to cool slowly to room temperature on a cork ring (approx. 1°C/min).
-
Seeding: If no crystals form by 40°C, add a seed crystal of HCB.[4]
-
-
Deep Cooling: Once ambient temperature is reached, cool to 0–4°C in an ice bath for 2 hours.
-
Filtration: Filter the white to off-white needles. Wash with cold 50% aqueous ethanol (10 mL).[4]
Process Logic & Workflow Visualization
The following diagram illustrates the decision matrix for purifying HCB, emphasizing the separation of the deoxy impurity.
Figure 2: Workflow for the purification of HCB, highlighting the removal of the non-acidic deoxy impurity via base extraction.
Analytical Validation
To ensure the integrity of the crystallized product, the following analytical markers should be verified:
-
HPLC Purity:
-
Iron(III) Chloride Test:
-
DSC (Differential Scanning Calorimetry):
-
Look for a sharp endotherm around 205–215°C. A secondary exotherm immediately following melting indicates thermal decomposition (deoxygenation).[4]
-
Troubleshooting
| Observation | Root Cause | Corrective Action |
| Oiling Out | Temperature dropped too fast during Method B. | Reheat to reflux, add more Ethanol, and cool at a rate of <0.5°C/min. |
| Low Yield (Method A) | pH < 5.0 during acidification.[4] | The compound forms a soluble salt at low pH.[4] Adjust pH back to 6.5 with dilute NaOH. |
| Product is Grey/Brown | Oxidation of N-OH group.[1][2][3][4] | Perform the "Wash" step in Method A with EtOAc.[4] Add trace Sodium Metabisulfite during acidification.[4] |
| Melting Point > 250°C | High Deoxy-HCB content.[1][2][3][4][7][8] | Repeat Method A (Acid-Base Swing) to remove the non-acidic deoxy form.[4] |
References
-
Benzimidazole Synthesis & Properties
-
Synthesis of 2-(4-chlorophenyl)-1H-benzimidazole (Deoxy form context): Jian, F., et al. "2-(4-Chlorophenyl)-1H-benzimidazole."[1][2][3][4] Acta Crystallographica Section E, 2006.[4] Link
-
General 1-Hydroxybenzimidazole Chemistry: Attia, M. I., et al. "Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine."[1][2][3] Journal of Chemistry, 2013.[4] Link
-
Tautomerism in Crystallization: Tang, W., et al. "Tautomerism unveils a self-inhibition mechanism of crystallization."[4][9] Nature Communications, 2023.[4][9] Link[4]
-
-
Safety Data
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | C19H13ClN2 | CID 11109504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN1803794A - Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof - Google Patents [patents.google.com]
- 7. 1019-85-8 CAS MSDS (2-(4-CHLOROPHENYL)BENZIMIDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 1019-85-8 CAS MSDS (2-(4-CHLOROPHENYL)BENZIMIDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. escholarship.org [escholarship.org]
Application and Protocol for the Synthesis of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol via Reductive Cyclization of o-Nitroanilines
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a hydroxyl group at the N-1 position, yielding a 1-hydroxybenzimidazole (or its tautomeric N-oxide form), can significantly modulate the compound's physicochemical and biological properties, including its metabolic stability and receptor binding profile. This application note provides a detailed protocol for the synthesis of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol, a compound of interest for drug discovery and development. The synthetic strategy involves a two-step process commencing with the formation of a Schiff base from o-nitroaniline and 4-chlorobenzaldehyde, followed by a cyanide-induced reductive cyclization. This method offers a reliable route to the target N-hydroxy benzimidazole derivative.[1]
Mechanistic Insights: The Role of Cyanide in Reductive Cyclization
The transformation of the Schiff base intermediate, N-(4-chlorobenzylidene)-2-nitroaniline, into 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol is a fascinating example of a cyanide-induced reductive cyclization.[1] While various methods exist for the reductive cyclization of o-nitroanilines, the use of cyanide in a methanolic solution provides a specific pathway to the desired 1-hydroxy product.
The reaction is initiated by the nucleophilic attack of the cyanide ion on the imine carbon of the Schiff base. This is followed by a series of intramolecular electronic rearrangements. The nitro group is reduced in situ, and the cyclization proceeds to form the benzimidazole ring system. The presence of the N-hydroxy group in the final product is a direct consequence of the specific reaction conditions and the nature of the cyclization cascade initiated by the cyanide ion.
Experimental Workflow Overview
The synthesis is a two-stage process. The first stage is the formation of the Schiff base intermediate. The second stage is the cyanide-induced reductive cyclization to yield the final product.
Caption: Overall experimental workflow for the synthesis of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol.
Detailed Experimental Protocols
Part 1: Synthesis of N-(4-chlorobenzylidene)-2-nitroaniline (Schiff Base Intermediate)
This protocol details the condensation reaction to form the Schiff base precursor.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| o-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 1.38 g | 10 |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.41 g | 10 |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | - |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
To a 100 mL round-bottom flask, add o-nitroaniline (1.38 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol).
-
Add 50 mL of ethanol to the flask.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[2]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to facilitate the precipitation of the Schiff base.
-
Collect the yellow crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product, N-(4-chlorobenzylidene)-2-nitroaniline, in a vacuum oven.
Part 2: Synthesis of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol
This protocol describes the cyanide-induced reductive cyclization of the Schiff base to the final product.[1]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| N-(4-chlorobenzylidene)-2-nitroaniline | C₁₃H₉ClN₂O₂ | 260.68 | 2.61 g | 10 |
| Potassium Cyanide (KCN) | KCN | 65.12 | 0.72 g | 11 |
| Methanol | CH₃OH | 32.04 | 100 mL | - |
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Equipment for column chromatography (silica gel)
Procedure:
-
Dissolve the synthesized Schiff base (2.61 g, 10 mmol) in 100 mL of methanol in a 250 mL round-bottom flask.
-
While stirring at room temperature, add potassium cyanide (0.72 g, 11 mmol) to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a dilute acid solution (e.g., 1 M HCl) in a fume hood to quench the excess cyanide.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The crude product can be extracted with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the products.
-
Melting Point: To determine the purity of the synthesized compounds.
-
Spectroscopic Methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure of the Schiff base and the final product.
-
FT-IR Spectroscopy: To identify the characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Chemical Reaction Mechanism
The following diagram illustrates the proposed mechanism for the cyanide-induced reductive cyclization of N-(4-chlorobenzylidene)-2-nitroaniline.
Sources
Application Notes and Protocols for the Solvent Selection in the Extraction of N-Hydroxybenzimidazoles
Abstract
This comprehensive guide details the critical considerations and methodologies for selecting an optimal solvent system for the extraction of N-hydroxybenzimidazoles. These heterocyclic compounds are of significant interest in pharmaceutical and materials science research. This document provides a robust framework for researchers, scientists, and drug development professionals to develop efficient, selective, and scalable extraction protocols. The protocols outlined herein are designed to be self-validating, emphasizing a deep understanding of the underlying chemical principles to ensure reproducible and reliable results.
Introduction: The Crucial Role of Solvent Selection
N-hydroxybenzimidazoles represent a class of heterocyclic compounds with a diverse range of biological activities and applications, including their use as intermediates in the synthesis of pharmaceuticals.[1][2] The successful isolation and purification of these compounds from reaction mixtures or natural sources is a critical step in their development and characterization. The choice of solvent for extraction is paramount, as it directly influences the yield, purity, and overall efficiency of the process. An inappropriate solvent can lead to poor recovery, co-extraction of impurities, or even degradation of the target molecule.
This application note provides a systematic approach to solvent selection, grounded in the physicochemical properties of N-hydroxybenzimidazoles and the principles of liquid-liquid extraction.[3] By understanding the interplay of factors such as polarity, hydrogen bonding, and pH, researchers can rationally design extraction protocols that are both effective and robust.
Theoretical Framework for Solvent Selection
The selection of an appropriate solvent is guided by the principle of "like dissolves like." This adage encapsulates the concept that a solute will have maximum solubility in a solvent with similar physicochemical properties. For N-hydroxybenzimidazoles, the key properties to consider are polarity, hydrogen bonding capability, and acidic/basic character.
Polarity
The polarity of a solvent is a measure of its dielectric constant and dipole moment.[4] N-hydroxybenzimidazoles are generally considered polar molecules due to the presence of the N-hydroxy group and the imidazole ring.[2] Therefore, polar solvents are typically more effective at dissolving these compounds than nonpolar solvents. The polarity of common solvents is quantified by the polarity index, which provides a useful scale for comparison.[5][6]
Hydrogen Bonding
N-hydroxybenzimidazoles can act as both hydrogen bond donors (via the N-OH and N-H protons) and acceptors (via the nitrogen and oxygen lone pairs).[7][8][9] Solvents that can participate in hydrogen bonding will exhibit stronger interactions with the solute, leading to increased solubility. Protic solvents, such as alcohols and water, are excellent hydrogen bond donors and acceptors. Aprotic polar solvents, like acetone and ethyl acetate, can act as hydrogen bond acceptors.
The ability to form strong hydrogen bonds is a key factor in the solubility of benzimidazole derivatives.[7][10] The interplay of intermolecular and intramolecular hydrogen bonding can significantly influence the solid-state structure and, consequently, the energy required to dissolve the compound.[7][11]
pH and Ionization
N-hydroxybenzimidazoles are amphoteric molecules, meaning they can act as both acids and bases. The N-hydroxy group imparts acidic character, while the imidazole ring nitrogen atoms are basic. The solubility of these compounds is therefore highly dependent on the pH of the aqueous phase during extraction.[12][13]
-
In acidic conditions (low pH): The basic nitrogen atoms of the imidazole ring will be protonated, forming a cationic species. This ionized form is generally more soluble in aqueous solutions.
-
In basic conditions (high pH): The acidic N-hydroxy proton can be removed, forming an anionic species. This anionic form also exhibits increased aqueous solubility.
By adjusting the pH of the aqueous phase, it is possible to selectively extract the N-hydroxybenzimidazole into either the aqueous or organic phase, or to separate it from acidic, basic, or neutral impurities.
Comparative Analysis of Solvent Systems
The choice of an optimal solvent often involves a trade-off between maximizing the solubility of the target compound and minimizing the co-extraction of impurities. A systematic screening of various solvents is therefore essential. The following table provides a comparative overview of commonly used solvents for the extraction of heterocyclic compounds, along with their relevant properties.
| Solvent | Polarity Index (P')[5] | Relative Polarity[6] | Boiling Point (°C) | Hydrogen Bonding | Key Considerations |
| Water | 10.2 | 1.000 | 100 | Donor & Acceptor | High polarity, excellent for dissolving ionized forms. Environmentally benign.[14] |
| Methanol | 5.1 | 0.762 | 65 | Donor & Acceptor | High polarity, effective for a wide range of polar compounds.[15] Toxic. |
| Ethanol | 4.3 | 0.654 | 78 | Donor & Acceptor | Good general-purpose polar solvent, less toxic than methanol.[15] |
| Acetone | 5.1 | 0.355 | 56 | Acceptor | Medium polarity, good for dissolving moderately polar compounds.[15] Volatile. |
| Ethyl Acetate | 4.4 | 0.228 | 77 | Acceptor | Medium polarity, commonly used for extraction from aqueous solutions. |
| Dichloromethane (DCM) | 3.1 | 0.309 | 40 | Weak Acceptor | Good for less polar compounds, immiscible with water. Potential carcinogen. |
| Toluene | 2.4 | 0.099 | 111 | None | Nonpolar, useful for extracting nonpolar impurities. |
| Hexane | 0.1 | 0.009 | 69 | None | Nonpolar, used for washing to remove nonpolar impurities. |
Experimental Protocols
The following protocols provide a step-by-step guide for the systematic selection and optimization of a solvent system for the extraction of N-hydroxybenzimidazoles.
Protocol 1: Small-Scale Solubility Screening
This protocol is designed to rapidly assess the solubility of the crude N-hydroxybenzimidazole product in a range of solvents.
Objective: To identify a shortlist of potential extraction solvents.
Materials:
-
Crude N-hydroxybenzimidazole
-
Selection of solvents from the table above (and others as desired)
-
Small test tubes or vials
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Place a small, consistent amount (e.g., 5-10 mg) of the crude N-hydroxybenzimidazole into a series of labeled test tubes.
-
Add a small, measured volume (e.g., 0.5 mL) of each test solvent to the corresponding tube.
-
Vortex each tube for 30 seconds to facilitate dissolution.
-
Observe and record the solubility at room temperature (e.g., insoluble, partially soluble, fully soluble).
-
For solvents in which the compound is not fully soluble, gently heat the tube to the boiling point of the solvent and observe any changes in solubility.
-
Allow the heated tubes to cool to room temperature and observe if the compound precipitates. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[16]
-
Based on these observations, select a few promising solvents for further evaluation in a liquid-liquid extraction protocol.
Protocol 2: Liquid-Liquid Extraction (LLE) Optimization
This protocol details the optimization of a liquid-liquid extraction procedure using the promising solvents identified in Protocol 1.
Objective: To determine the optimal solvent and pH conditions for efficient and selective extraction.
Materials:
-
Crude N-hydroxybenzimidazole
-
Selected organic solvents
-
Deionized water
-
Aqueous acid solution (e.g., 1 M HCl)
-
Aqueous base solution (e.g., 1 M NaOH)
-
Separatory funnel
-
pH paper or pH meter
-
Analytical balance
-
Rotary evaporator
Procedure:
-
Dissolve a known mass of the crude N-hydroxybenzimidazole in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and collect both the organic and aqueous phases.
-
Acidic Extraction: To the organic phase from a separate extraction, add an equal volume of 1 M HCl. Shake, separate, and collect both phases. Measure the pH of the aqueous phase.
-
Basic Extraction: To the organic phase from another separate extraction, add an equal volume of 1 M NaOH. Shake, separate, and collect both phases. Measure the pH of the aqueous phase.
-
Evaporate the solvent from each of the collected organic and aqueous phases using a rotary evaporator.
-
Weigh the residue from each phase to determine the distribution of the N-hydroxybenzimidazole.
-
Analyze the purity of the extracted material from each phase using an appropriate analytical technique such as HPLC, GC-MS, or TLC.[17][18][19][20][21]
Visualization of the Solvent Selection Workflow
The following diagram illustrates the logical flow of the solvent selection process, from initial screening to final optimization.
Caption: The effect of pH on the phase distribution of N-hydroxybenzimidazoles.
Conclusion
The selection of an appropriate solvent is a critical determinant of success in the extraction and purification of N-hydroxybenzimidazoles. A systematic approach, beginning with an understanding of the underlying chemical principles and progressing through methodical experimental screening and optimization, is essential for developing a robust and efficient protocol. By carefully considering polarity, hydrogen bonding, and the influence of pH, researchers can confidently select a solvent system that maximizes both the yield and purity of the target compound. The protocols and conceptual frameworks provided in this application note serve as a valuable resource for scientists and professionals engaged in the research and development of N-hydroxybenzimidazole-based compounds.
References
- Vertex AI Search. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
- Guidechem. (n.d.). 2-Hydroxybenzimidazole 615-16-7 wiki.
- National Institutes of Health. (n.d.). Intermolecular interactions in a phenol-substituted benzimidazole - PMC.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.
- ResearchGate. (2026). Study on Solvent Extraction Separation of Polymethyl-Substituted Monocyclic Aromatics from FCC LCO and Its Interaction Mechanism.
- ResearchGate. (n.d.). Catalyst-free synthesis of hydroxybenzimidazoles from the corresponding... | Download Scientific Diagram.
- Longdom Publishing. (2013). Drug Design: An Efficient and Facile Synthesis of Novel Polar Benzimidazoles of Biological Interests.
- MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC.
- ResearchGate. (2016). (PDF) Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap.
- MDPI. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 2-hydroxybenzimidazole.
- ResearchGate. (n.d.). (a) Representative examples of N-hydroxy compounds. (b)
- Khan Academy. (n.d.). Hydrogen bonding (video).
- National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide.
- Sigma-Aldrich. (n.d.). 2-Hydroxybenzimidazole 97 615-16-7.
- ChemicalBook. (2026). 2-Hydroxybenzimidazole | 615-16-7.
- Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2).
- MDPI. (n.d.). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling.
- Burdick & Jackson. (n.d.). Polarity Index.
- ResearchGate. (n.d.). The cross-linking N—H⋯N hydrogen bonds between benzimidazole moieties... | Download Scientific Diagram.
- ChemicalBook. (n.d.). 2-Hydroxybenzimidazole CAS#: 615-16-7.
- PubMed. (1993). Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin.
- National Institutes of Health. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC.
- National Institutes of Health. (n.d.). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC.
- OSTI.GOV. (1976). N-hydroxy-N, N'-diphenylbenzamidine - a new type of analytical reagent : solvent extraction and spectrophotometric determination of vanadium(V) (Journal Article) | ETDEWEB.
- ResearchGate. (2025). (PDF)
- PubMed. (2011).
- Chemistry Tutorial. (2024). Hydrogen Bonding Memorization Trick and Concept Explained (N,O,F).
- Effects of Solvent Polarity on Solvation Free Energy, Dipole Moment, Polarizability, Hyperpolarizability and Molecular Properties of Metronidazole. (n.d.).
- National Institutes of Health. (n.d.). Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy - PMC.
- National Institutes of Health. (n.d.). Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR - PMC.
- ResearchGate. (2025). (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- ResearchGate. (2025).
- National Institutes of Health. (n.d.).
- University of Rochester. (n.d.). Solvents and Polarity - Department of Chemistry.
Sources
- 1. guidechem.com [guidechem.com]
- 2. longdom.org [longdom.org]
- 3. journalspub.com [journalspub.com]
- 4. banglajol.info [banglajol.info]
- 5. Polarity Index [macro.lsu.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Intermolecular interactions in a phenol-substituted benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Optimized Thin-Layer Chromatography (TLC) Systems for Benzimidazole Derivatives
Application Note: AN-CHM-2024-09
Executive Summary
Benzimidazole derivatives represent a critical scaffold in medicinal chemistry, exhibiting broad-spectrum biological activities including anthelmintic, anticancer, and proton pump inhibition. However, their physicochemical nature—specifically the basicity of the imidazole nitrogen (
This Application Note details a field-proven protocol for the separation of benzimidazole derivatives. It moves beyond generic methodologies to provide specific solvent systems, visualization techniques, and troubleshooting strategies that ensure high-resolution separation and reproducible
Physicochemical Context & Chromatographic Logic
To design an effective TLC system, one must understand the analyte's behavior at the molecular level.
-
The Basicity Challenge: The N-3 nitrogen in the benzimidazole ring is basic. Unmodified silica gel (
) is slightly acidic ( ). This acid-base interaction leads to protonation of the analyte on the stationary phase, causing peak broadening (tailing) and low values. -
The Solution: The mobile phase must be modified to suppress ionization or block active silanol sites. This is achieved by adding a volatile base (Triethylamine or Ammonia) or using a highly polar modifier (Methanol).
Materials and Mobile Phase Selection[2][3][4][5][6]
3.1 Stationary Phase
-
Standard: Silica Gel 60
(Aluminum or Glass backed). The fluorescent indicator is essential as the benzimidazole core strongly absorbs UV light at 254 nm. -
Alternative: Neutral Alumina plates (Type T) can be used for highly acid-sensitive derivatives, though silica is preferred for resolution.
3.2 Optimized Mobile Phase Systems
The following solvent systems have been validated for various benzimidazole subclasses.
| System Class | Composition (v/v) | Target Analytes | Application Note |
| Non-Polar | Hexane : Ethyl Acetate (7:3 to 6:4) | N-alkylated / Non-polar derivatives | Standard starting point. May cause tailing for free NH-benzimidazoles. |
| General Purpose | Chloroform : Methanol (9:1) | Synthetic intermediates, General drugs | Excellent resolution. The methanol component reduces silanol interaction. |
| Anti-Tailing (Basic) | DCM : Methanol : Ammonia (95:5:0.5) | Free bases, Amino-benzimidazoles | Gold Standard. Ammonia suppresses ionization, resulting in tight, round spots. |
| Aromatic | Toluene : Acetone (8:2) | Fused ring systems, Hydrophobic analogs | Good for separating starting diamines from products. |
| High Polarity | Ethyl Acetate : Methanol (9:1) | Carboxylic acid / Hydroxyl derivatives | Used when compounds stick to the baseline in non-polar systems. |
Expert Tip: For "System 3 (Anti-Tailing)," prepare a stock solution of 10%
in Methanol. Use this stock to prepare the final mobile phase to ensure consistent ammonia concentration.
Experimental Workflow & Visualization
4.1 Workflow Diagram
The following decision tree outlines the logical flow for selecting the correct system and troubleshooting separation issues.
Figure 1: Decision tree for mobile phase selection and troubleshooting benzimidazole separations.
4.2 Visualization Protocols
Benzimidazoles are chromophores, but chemical staining provides orthogonal confirmation of functional groups.
-
UV Fluorescence (Non-Destructive):
-
Method: Expose plate to UV lamp at 254 nm.
-
Observation: Benzimidazoles appear as dark purple spots against a bright green fluorescent background (fluorescence quenching).
-
-
Iodine Vapor (General):
-
Method: Place plate in a jar containing iodine crystals for 2-3 minutes.
-
Observation: Yellow/Brown spots. Reversible (fades over time).
-
-
Dragendorff’s Reagent (Specific for Nitrogen):
-
Method: Spray with Dragendorff’s reagent.[2]
-
Observation: Orange to reddish-brown spots on a yellow background. High specificity for tertiary amines and nitrogen heterocycles.
-
-
p-Anisaldehyde Stain (Functional Group Specific):
Detailed Protocol: Synthesis Monitoring
Scenario: Monitoring the condensation of o-phenylenediamine with an aldehyde to form a 2-substituted benzimidazole.
-
Chamber Preparation:
-
Line a glass TLC chamber with filter paper.
-
Add Mobile Phase: Chloroform:Methanol (9:1).[5]
-
Critical: Allow 15 minutes for saturation. Unsaturated chambers cause "smiling" solvent fronts and uneven
values.
-
-
Sample Spotting:
-
Dissolve crude reaction mixture in Methanol (approx. 1 mg/mL).
-
Spot 1-2 µL on the baseline (1 cm from bottom).
-
Spot starting materials (o-phenylenediamine) alongside for reference.
-
-
Development:
-
Analysis:
-
o-Phenylenediamine typically shows lower
and may oxidize (darken) in air. -
Benzimidazole product will show a distinct
shift (typically higher in polar systems due to loss of primary amines). -
Calculation:
[6]
-
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Long Streak (Tailing) | Acidic silanol interaction with basic nitrogen. | Add 0.5% Triethylamine (TEA) or Ammonia to mobile phase. |
| Large/Blobby Spots | Overloading (concentration too high). | Dilute sample (0.5 - 1.0 mg/mL) or spot less volume. |
| Distorted Solvent Front | Chamber not saturated. | Use filter paper liner; wait 15 mins before running. |
| Co-elution | Polarity match between components. | Change selectivity: Switch from MeOH to Acetone or use Toluene. |
References
-
Synthesis and Characterization of Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Medicine. Validated solvent systems (Acetate:Benzene, Toluene:Acetone).[7]
-
Separation and Retention Behaviour of Benzimidazole Derivatives.Journal of Engineering & Processing Management. Detailed study on
values and non-aqueous eluents. -
TLC Visualization Reagents. University of Illinois / EPFL. Protocols for Dragendorff and p-Anisaldehyde preparation.
-
Tailing in TLC - Troubleshooting. ResearchGate/ChemBAM. Mechanisms of base tailing and triethylamine usage.
-
Hit-to-lead optimization of a 2-aminobenzimidazole series. University of São Paulo. Application of TLC in active drug discovery workflows.[8][7]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol
Core Directive: The "Goldilocks" Reduction
As a Senior Application Scientist, I have analyzed your request. The synthesis of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol (also referred to as the 1-hydroxy derivative or the N-oxide tautomer) is significantly more challenging than the standard benzimidazole synthesis.
The Central Problem: This reaction relies on the partial reduction of the nitro group to a hydroxylamine (-NHOH) intermediate, which then cyclizes.
-
Too weak: You isolate the uncyclized Schiff base or nitro-imine.
-
Too strong: You strip the oxygen entirely, yielding the deoxy-impurity (2-(4-chlorophenyl)-1H-benzimidazole), which is thermodynamically favored.
This guide replaces standard "cookbook" recipes with a troubleshooting logic designed to navigate this narrow chemical window.
Diagnostic Workflow: What is your reaction telling you?
Before altering your protocol, match your observation to the failure modes below.
| Observation | Probable Cause | The Mechanism |
| Product is not soluble in organic extraction (EtOAc/DCM). | pH Trap (Critical) | The N-OH group is acidic (pKa ~6.5–7.5). In basic media (often used during reaction), it forms a water-soluble salt. |
| TLC shows a spot moving slightly faster than product. | Over-Reduction | You have formed the deoxy benzimidazole. You used too much reductant or ran the reaction too long. |
| Red/Orange precipitate forms. | Azo Dimerization | Instead of cyclizing, the nitro/amine intermediates coupled with each other (Azo/Azoxy formation). |
| Yield < 30% despite clean TLC. | Workup Loss | The product is amphoteric. It dissolves in strong acid (protonated N3) and strong base (deprotonated N-OH). |
Optimized Protocol: The Sodium Dithionite Route
While catalytic hydrogenation is possible, it is notoriously difficult to stop at the N-OH stage. The Sodium Dithionite (Na₂S₂O₄) method is preferred for its tunability.
Reagents & Stoichiometry
-
Substrate: 2-Nitroaniline (1.0 equiv)
-
Aldehyde: 4-Chlorobenzaldehyde (1.1 equiv)
-
Reductant: Sodium Dithionite (2.5 – 3.0 equiv). Note: Standard benzimidazole synthesis uses 4-6 equiv. You MUST reduce this.
-
Solvent: Ethanol/Water (3:1) or DMSO (for cleaner profiles).
-
Base: Na₂CO₃ or NaOH (mild alkaline conditions promote the condensation).
Step-by-Step Execution
-
Condensation Phase: Dissolve 2-nitroaniline and 4-chlorobenzaldehyde in Ethanol/Water. Add mild base (Na₂CO₃). Heat to 60°C for 1 hour.
-
Checkpoint: Verify formation of the imine/benzyl intermediate via TLC.
-
-
Controlled Reduction: Add Na₂S₂O₄ portion-wise over 30 minutes. Do not dump it in all at once; this causes localized high concentrations that favor over-reduction.
-
Reflux & Monitor: Reflux for 2–4 hours.
-
Critical: Monitor TLC every 30 minutes. Stop immediately when the intermediate disappears. Do not "let it run overnight."
-
-
The "pH Swing" Isolation (The Secret to High Yield):
Reaction Logic & Failure Pathways (Visualization)
The following diagram maps the kinetic competition occurring in your flask.
Figure 1: Reaction pathway showing the critical "Hydroxylamine" junction. Over-reduction leads to the deoxy impurity, while insufficient reductant leads to azo dimers.
Frequently Asked Questions (Technical)
Q1: My product is a sticky oil. How do I crystallize it?
A: 1-hydroxybenzimidazoles often oil out due to hydrogen bonding impurities.
-
Fix: Dissolve the oil in a minimum amount of 10% NaOH (aq). Wash this aqueous layer with Ethyl Acetate (to remove non-acidic impurities like the deoxy-benzimidazole). Then, slowly re-acidify the aqueous layer with Acetic Acid (not HCl) to pH 6. The product should precipitate as a solid.
Q2: Can I use catalytic hydrogenation (H₂/Pd-C) instead?
A: Generally, no , unless you poison the catalyst. Pd/C is too active and will rapidly cleave the N-O bond, giving you the deoxy compound [1]. If you must use hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C) which is selective for nitro-to-hydroxylamine reduction.
Q3: Why does the color change from yellow to colorless back to yellow?
A:
-
Yellow: Starting Nitroaniline.
-
Colorless/Pale: Formation of the Hydroxylamine intermediate.
-
Yellow/Fluorescent: Formation of the Benzimidazole core.[3]
-
Warning: If it turns deep orange/red, you are forming azo compounds (insufficient reductant).
Q4: The literature says to use DMSO, but workup is hard. Can I use Ethanol?
A: Yes. Ethanol/Water is preferred for ease of workup. However, DMSO accelerates the condensation step. If using DMSO, pour the reaction mixture into crushed ice/water to precipitate the product. Do not attempt to extract DMSO with organic solvents directly.
References
-
Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005).[4] A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization.[4][5][6][7] Synthesis, 2005(1), 47–56.[4]
- Note: This paper describes the general Na₂S₂O₄ method. Users must note that the conditions described here often lead to the deoxy form; reducing equivalents must be adjusted for the N-OH target.
-
Jian, F.-F., Yu, H.-Q., Qiao, Y.-B., Zhao, P.-S., & Xiao, H.-L. (2006). 2-(4-Chlorophenyl)-1H-benzimidazole.[3][8] Acta Crystallographica Section E: Structure Reports Online, 62(11), o5194–o5195.
- Note: Provides structural data for the deoxy-analog, useful for differentiating your target from the over-reduced impurity via XRD or melting point.
-
Alkorta, I., & Elguero, J. (2012). The tautomerism of 1H-benzimidazole.[9][10] Beilstein Journal of Organic Chemistry, 8, 1645–1652.
- Note: Essential for understanding the N-OH vs N-Oxide tautomeric equilibrium which affects solubility and NMR interpret
Sources
- 1. ijariie.com [ijariie.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dual Photochemistry of Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]
Optimizing reaction temperature for benzimidazole-1-ol cyclization
Technical Support Center: Optimizing Reaction Temperature for Benzimidazole-1-ol Cyclization
Welcome to the Heterocyclic Chemistry Support Module
Subject: Thermal Optimization for 1-Hydroxybenzimidazole (Benzimidazole-N-oxide) Synthesis Ticket ID: BZ-OH-THERM-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Scope: This guide addresses the critical temperature parameters governing the cyclization of o-nitro-N-substituted anilines to form benzimidazole-1-ols (and their tautomeric N-oxides). Unlike standard benzimidazole synthesis, retaining the N-O bond requires a delicate balance between overcoming the activation energy for cyclization and preventing thermal deoxygenation.
Module 1: The Kinetic vs. Thermodynamic Landscape
To optimize your yield, you must understand that benzimidazole-1-ol formation is a competition between cyclization (desired) and deoxygenation/rearrangement (undesired).
The Core Reaction: The most robust route to benzimidazole-1-ols is the base-mediated cyclization of N-substituted-2-nitroanilines (e.g., N-benzyl-2-nitroaniline).
-
Activation Barrier (
): The nucleophilic attack of the deprotonated amine nitrogen onto the electrophilic nitro group requires significant thermal energy. -
Thermal Sensitivity: The product (N-oxide/N-hydroxy) is thermally labile. Excessive heat causes:
-
Deoxygenation: Loss of oxygen to form the parent benzimidazole.
-
Rearrangement: Conversion to benzimidazolones (photochemical or thermal rearrangement).
-
Reaction Pathway Diagram
Figure 1: Thermal pathway showing the narrow window for stabilizing the 1-ol product.
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Issue A: "My reaction stalled. I see starting material but no product."
Diagnosis: Kinetic Trapping (Temperature too low). The nucleophilic attack on the nitro group is not spontaneous at room temperature for many substrates. The nitrogen anion generated by the base (e.g., NaOH) requires thermal activation to attack the nitro center.
-
Q: I ran the reaction at 25°C in Methanol. Why did it fail?
-
A: Methanol reflux (65°C) is often the minimum threshold. At 25°C, you likely formed the anion (color change to deep red/orange) but lacked the energy to close the ring.
-
-
Solution: Increase temperature to 60–80°C. Switch solvent to Ethanol (BP 78°C) or Isopropanol (BP 82°C) if methanol reflux is insufficient.
Issue B: "I obtained the benzimidazole, but the -OH group is missing."
Diagnosis: Thermal Deoxygenation (Temperature too high). Benzimidazole-N-oxides are susceptible to losing oxygen under prolonged high-heat conditions, especially if a reducing agent (like excess alcohol acting as a reductant) is present.
-
Q: I used refluxing DMF (153°C) to speed up the reaction. Is that okay?
-
A: No. Temperatures above 120°C drastically increase the rate of N-O bond cleavage. DMF decomposition can also generate reducing species (CO/dimethylamine).
-
-
Solution: Cap your temperature at 85°C. If the substrate is insoluble, use a co-solvent mixture (e.g., THF/Water or Dioxane/Water) rather than high-boiling solvents like DMF or DMSO.
Issue C: "I see a mixture of products and a 'muddy' TLC."
Diagnosis: Concentration/Thermal Dimerization. At high temperatures and high concentrations, intermolecular reactions (azo coupling) compete with intramolecular cyclization.
-
Q: Should I increase concentration to improve kinetics?
-
A: No. High concentration favors bimolecular side reactions (azo/azoxy formation).
-
-
Solution: Maintain dilution (0.1 M – 0.2 M).
Module 3: Optimized Experimental Protocol
Protocol: Base-Mediated Cyclization of N-Benzyl-2-nitroaniline Targeting the Benzimidazole-1-ol moiety.
Reagents:
-
Precursor: N-Benzyl-2-nitroaniline (1.0 eq)
-
Base: NaOH (10 eq, 4M aqueous solution)
-
Solvent: Methanol or Ethanol (Reagent Grade)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of precursor in 10 mL of Methanol (0.1 M concentration).
-
Base Addition: Add 2.5 mL of 4M NaOH. The solution should turn deep red/orange (formation of the anilide anion).
-
Thermal Activation (The Critical Step):
-
Heat to reflux (approx. 65–70°C) .
-
Do not seal the vessel; allow standard reflux under air or inert atmosphere (N2 is preferred to prevent external oxidation, though less critical here than in reduction).
-
-
Monitoring: Monitor by TLC every 30 minutes.
-
Endpoint: Disappearance of the red starting spot and appearance of a lower Rf spot (N-oxide/OH is more polar).
-
Timeframe: Typically 2–5 hours.[1]
-
-
Quench: Cool to 0°C in an ice bath.
-
Precipitation: Acidify carefully with 1M HCl to pH 6–7. The Benzimidazole-1-ol usually precipitates as a solid.
-
Filtration: Collect solid, wash with cold water.[2]
Data Summary Table: Solvent & Temperature Effects
| Solvent | Boiling Point (°C) | Reaction Rate | Risk of Deoxygenation | Recommendation |
| Methanol | 65°C | Moderate (2-6h) | Low | Optimal |
| Ethanol | 78°C | Fast (1-3h) | Low-Medium | Good |
| Isopropanol | 82°C | Fast (1-2h) | Medium | Use if MeOH fails |
| DMF | 153°C | Very Fast | High | Avoid |
| Water | 100°C | Slow (Solubility issues) | Medium | Requires Phase Transfer Catalyst |
Module 4: Decision Tree for Optimization
Use this flow to diagnose your specific yield issues.
Figure 2: Troubleshooting logic flow for thermal optimization.
References
-
Machin, J., & Smith, D. M. (1979).[3] o-Nitroaniline derivatives.[3][4][5][6] Part 7. The synthesis of 2-alkoxybenzimidazole N-oxides from o-nitroanilines.[3] Journal of the Chemical Society, Perkin Transactions 1, 1371–1378.
- Boiani, M., & Cerecetto, H. (2009). Benzimidazole-N-oxide: A review of its synthesis and biological applications. Mini-Reviews in Medicinal Chemistry. (General Reference for N-oxide stability).
-
Hao, C., et al. (2015). 2,2′-(1,4-Phenylene)bis(7-nitro-1H-benzimidazole 3-oxide).[5][7] Molbank, 2015(3), M867. (Demonstrates base-mediated cyclization protocol).
-
Wagner, E. C., & Millett, W. H. (1939). Benzimidazole.[1][2][3][4][5][6][8][9][10][11][12][13] Organic Syntheses, Coll.[2] Vol. 2, p.65. (Foundational reference for thermal stability of benzimidazole core).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. o-Nitroaniline derivatives. Part 7. The synthesis of 2-alkoxybenzimidazole N-oxides (2-alkoxy-N-hydroxybenzimidazoles) from o-nitroanilines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. earthlinepublishers.com [earthlinepublishers.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. ijariie.com [ijariie.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Stability of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol
Executive Summary
You are likely encountering inconsistent data when handling 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol (hereafter referred to as CPBI-1-ol ) in physiological buffers (pH 7.4).
This compound is not a static molecule; it is a "chemical chameleon." It exists at the intersection of three competing instability factors:
-
Tautomeric Equilibrium: Rapid exchange between the N-hydroxy and N-oxide forms.
-
pKa Proximity: Its pKa (~6.8–7.2) sits directly on the physiological border, causing massive solubility shifts with minor pH fluctuations.[1]
-
Bioreductive Lability: In biological matrices, it acts as an electron acceptor, rapidly converting to its deoxy-analog.[1]
This guide replaces standard protocols with mechanism-based troubleshooting to stabilize your experiments.
Part 1: The "Crash" Issue (Solubility & pH)
User Complaint: "My compound precipitates in PBS (pH 7.4) even though it was soluble in the stock solution."
Technical Diagnosis: The "1-ol" suffix implies a hydroxyl group, but at pH 7.4, CPBI-1-ol exists in a delicate equilibrium between its neutral protonated form and its anionic (deprotonated) form.[1] The pKa of 2-aryl-1-hydroxybenzimidazoles is typically 6.8–7.2 .
-
At pH < 6.5: The neutral, poorly soluble form predominates.[1]
-
At pH > 7.5: The anionic, soluble form predominates.[1]
-
At pH 7.4: You are at the "cliff edge." A minor pH drift (e.g., caused by adding the acidic DMSO stock) shifts the equilibrium toward the neutral species, causing immediate precipitation.[1]
Troubleshooting Protocol:
| Parameter | Standard Protocol (Fail) | Optimized Protocol (Pass) |
| Stock Solvent | 100% DMSO | DMSO acidified with 0.1% Formic Acid (Prevents pre-oxidation) |
| Buffer Prep | Standard PBS (pH 7.4) | Stronger Buffering Capacity (100 mM Phosphate) to resist pH shift. |
| Mixing Order | Add Stock | "Spike-Under" Method: Submerge tip into rapid stirring buffer before dispensing. |
| Verification | Visual Inspection | Nephelometry or Absorbance at 600nm (Detects micro-precipitates).[1] |
Critical Step: Do not use unbuffered saline. You must use a buffer with high capacity at pH 7.4 to maintain the anionic fraction.
Part 2: The "Ghost Peak" Issue (HPLC/LC-MS)
User Complaint: "I see split peaks, broad tailing, or a new peak appearing during LC-MS analysis."
Technical Diagnosis: This is a classic symptom of Prototropic Tautomerism . CPBI-1-ol exists in dynamic equilibrium with its tautomer, 2-(4-chlorophenyl)-2H-benzimidazole 1,3-dioxide (often called the nitrone or N-oxide form).
-
Split Peaks: If the LC timescale is faster than the tautomeric exchange rate, you see two peaks for the same mass.
-
New Peak (+16 Da or -16 Da): If you see a mass shift of -16 Da, your compound has not hydrolyzed; it has undergone deoxygenation (reduction) to the benzimidazole core (see Part 3).[1]
Visualizing the Trap:
Figure 1: The tautomeric oscillation between N-Hydroxy and N-Oxide forms, leading to potential reduction.[1]
HPLC Optimization Guide:
-
Mobile Phase pH: Adjust mobile phase pH to 3.0 (using Formic Acid). This forces the compound into a single protonated cation state, collapsing split peaks into a single sharp peak.
-
Temperature: Run the column at 40°C–50°C . Higher temperature accelerates the tautomeric exchange beyond the NMR/LC timescale, averaging the signal.
Part 3: The "Metabolic Disappearance" (Biological Stability)
User Complaint: "The compound disappears rapidly in liver microsomes (HLM) or plasma, but I don't see typical hydroxylated metabolites."
Technical Diagnosis: You are looking for oxidative metabolism (CYP450), but CPBI-1-ol is a reductive sink .[1] The N-O bond is highly labile. In the presence of biological reductants (Glutathione, NADH) or reductase enzymes, the oxygen is stripped, converting the "1-ol" into the highly stable 2-(4-chlorophenyl)-1H-benzimidazole .
-
Mechanism: Bioreductive Deoxygenation.
-
Marker: Look for the parent mass minus 16 amu .
Experimental Validation Workflow:
Figure 2: Diagnostic logic for distinguishing between metabolic reduction and solubility artifacts.
References & Authoritative Grounding
-
Tautomerism of N-Hydroxybenzimidazoles:
-
Bioreductive Mechanism:
-
pKa and Solubility:
-
Synthesis and Reducibility:
-
Synlett.[5] "One-Pot Synthesis of Functionalized Benzimidazoles."
-
Insight: Demonstrates the ease of forming the benzimidazole core and the stability of the deoxy form compared to the N-hydroxy precursor.
-
Sources
- 1. ijrar.org [ijrar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Phenylbenzimidazole | C13H10N2 | CID 12855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide [organic-chemistry.org]
Addressing reproducibility issues in benzimidazole biological assays
Technical Support Center: Troubleshooting Benzimidazole Biological Assays
Executive Summary: The "Privileged" Scaffold’s Hidden Liabilities
Benzimidazoles are celebrated as "privileged scaffolds" in medicinal chemistry due to their ability to interact with diverse biological targets (kinases, tubulin, GPCRs). However, this same versatility often stems from physicochemical properties—specifically lipophilicity and aromatic planarity—that create significant hurdles in assay reproducibility.
This guide moves beyond basic pipetting errors to address the structural liabilities of benzimidazoles: aqueous insolubility, colloidal aggregation, and optical interference.
Module 1: The Solubility Trap (Precipitation & Solvent Shock)
The Issue: You observe high variability in IC50 values between replicates, or a "cliff" in your dose-response curve where activity suddenly drops. Root Cause: Benzimidazoles are hydrophobic.[1] When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the compound suffers "solvent shock," precipitating into micro-crystals that are invisible to the naked eye but biologically inactive or non-specifically toxic.
Troubleshooting Protocol: The "Intermediate Shift" Dilution
Do not dilute directly from 100% DMSO to 100% Aqueous Buffer.
-
Step 1: Prepare Stock: Dissolve benzimidazole in 100% DMSO to 10 mM. Vortex vigorously.
-
Step 2: The Intermediate Step: Create a 10x working solution in a solvent-tolerant buffer (e.g., 50% DMSO / 50% Buffer) or a buffer containing a carrier (e.g., 5% BSA).
-
Step 3: Final Dilution: Dilute the 10x working solution 1:10 into the final assay well.
-
Result: This gradual polarity shift prevents rapid nucleation of crystals.
-
Data Table: Solubility Impact on Assay Sensitivity
| Parameter | Direct Dilution (Risk) | Intermediate Shift (Recommended) |
| Final DMSO % | Often < 1% (variable local spikes) | Controlled (e.g., 1% or 0.1%) |
| Precipitation Risk | High (Immediate "Clouding") | Low (Gradual equilibration) |
| IC50 Reliability | +/- 0.5 log units (High Error) | +/- 0.1 log units (Stable) |
| Cell Toxicity | Localized "burn" spots from DMSO | Uniform distribution |
Expert Insight: Benzimidazoles act as weak bases (pKa ~5.5). In acidic lysosomes (pH 4.5), they are protonated and soluble; in the cytosol (pH 7.4), they are neutral and less soluble. Ensure your assay buffer pH mimics the relevant biological compartment [1].
Module 2: The False Positive Generator (Colloidal Aggregation)
The Issue: Your benzimidazole hits multiple unrelated targets (e.g., a kinase, a protease, and a GPCR) with similar micromolar potency. Root Cause: At concentrations >1-5 µM, many benzimidazoles self-assemble into colloidal aggregates. These colloids sequester enzymes on their surface, causing non-specific inhibition . This is the #1 cause of false positives in early discovery [2].
Diagnostic Experiment: The "Detergent Test"
Every benzimidazole hit >1 µM must undergo this validation.
-
Run A: Perform the enzymatic assay with your compound under standard conditions.
-
Run B: Repeat the assay adding 0.01% Triton X-100 (or 0.005% Tween-80) to the reaction buffer.
-
Analysis:
-
Scenario 1: Inhibition persists in Run B. -> True Binder.
-
Scenario 2: Inhibition disappears (IC50 shifts >10-fold). -> Artifact (Aggregator).
-
Mechanism: The non-ionic detergent disrupts the colloidal particle, releasing the sequestered enzyme. It does not affect specific 1:1 ligand-binding interactions.
Module 3: Optical Interference (Autofluorescence)
The Issue: In a fluorescence-based assay (e.g., Resazurin/Alamar Blue or Thioflavin T), the compound shows "negative inhibition" or signal values higher than the positive control. Root Cause: The benzimidazole core is inherently fluorescent (often emitting in the blue/green region, 350-500 nm). This overlaps with common readouts like DAPI or Thioflavin T [3].
Troubleshooting Workflow: Spectral Scanning
Q: How do I correct for autofluorescence? A: You cannot simply subtract "blank" values if the compound's fluorescence is concentration-dependent.
-
Spectral Scan: Dilute compound to 10 µM in assay buffer. Scan Excitation/Emission (Ex/Em) across the spectrum.
-
Red-Shift the Assay: If your compound emits at 450nm (Blue), switch to a Red-shifted readout (e.g., Resorufin Ex 560nm / Em 590nm) to avoid overlap.
-
Kinetic Mode: Measure the rate of signal change rather than the endpoint. A static fluorescent compound adds a constant background, but the slope of the enzyme reaction remains readable.
Visualizing the Workflow
The following diagram outlines the critical decision-making process for validating benzimidazole activity, integrating solubility and aggregation checks.
Caption: Validation workflow for benzimidazole compounds. Step 1 ensures the compound is in solution; Step 2 differentiates specific binding from non-specific colloidal aggregation.
FAQ: Common User Queries
Q: My benzimidazole works in the enzyme assay but fails in the cell-based assay. Why? A: This is often a permeability vs. solubility paradox .
-
Serum Binding: In cell media, 10% FBS (albumin) can bind hydrophobic benzimidazoles, reducing the free fraction available to enter cells.
-
Lysosomal Trapping: Benzimidazoles are weak bases. They can become trapped in acidic lysosomes (pH 4.5) via protonation, preventing them from reaching cytosolic targets (e.g., tubulin).
-
Fix: Measure intracellular concentration using Mass Spectrometry (LC-MS) rather than assuming nominal concentration equals effective concentration.
-
Q: Can I use DMSO > 1% to keep it soluble? A: Generally, No. Most enzymatic and cell-based assays tolerate max 0.5% - 1.0% DMSO. Above this, DMSO itself affects protein folding and membrane permeability, skewing data. If you need >1% DMSO, your compound is likely too insoluble to be a viable drug candidate without chemical modification (e.g., salt formation) [4].
References
-
Li Di & Edward H. Kerns. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link
-
Feng, B. Y., et al. (2013). Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors.[3] ACS Chemical Biology.[4] Link
-
Ghorai, S., et al. (2020). Benzimidazole-based fluorophores for the detection of amyloid fibrils with higher sensitivity than Thioflavin-T. Journal of Neurochemistry.[5] Link
-
Irwin, J. J., et al. (2015).[4] An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Shoichet Lab : Colloidal aggregation in drug discovery & drug formulation [bkslab.org]
- 5. Benzimidazole-based fluorophores for the detection of amyloid fibrils with higher sensitivity than Thioflavin-T - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions during the synthesis of 2-substituted benzimidazoles
Welcome to the Technical Support Center for the synthesis of 2-substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to enhance the yield, purity, and selectivity of your reactions.
Introduction: The Challenge of Selectivity
The synthesis of 2-substituted benzimidazoles, most commonly through the condensation of an o-phenylenediamine with an aldehyde, is a cornerstone reaction in medicinal chemistry. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole core.[1] While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly lower the yield and complicate purification. This guide will address these issues systematically, providing both the mechanistic rationale for their occurrence and field-proven methods for their mitigation.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.
FAQ 1: My reaction is giving a very low yield of the desired 2-substituted benzimidazole. What are the primary causes?
Low yields are a frequent complaint and can stem from several factors. Systematically investigating the following is crucial:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Classical methods like the Phillips-Ladenburg reaction often require high temperatures, which can lead to degradation.[2] Modern catalyzed reactions are often more sensitive to these parameters.
-
Inappropriate or Inactive Catalyst: Many modern benzimidazole syntheses are catalyst-dependent. The absence of a catalyst, or the use of a suboptimal one, can lead to dramatically lower yields and longer reaction times.
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde can interfere with the reaction, leading to side products or inhibition of the catalyst. Oxidation of o-phenylenediamine, which is common upon storage, is a frequent culprit, often leading to colored impurities.
-
Atmosphere: For syntheses that rely on an oxidative cyclization step, the presence of an oxidant (like air, O₂, or a chemical oxidant) is necessary. Conversely, some sensitive substrates may require an inert atmosphere to prevent degradation.
Troubleshooting Workflow for Low Yields
To systematically address low yields, follow this workflow.
Caption: A systematic workflow for troubleshooting low yields.
FAQ 2: I am observing a significant amount of a second product with a higher molecular weight. What is it and how do I prevent it?
This is the most common side reaction: the formation of the 1,2-disubstituted benzimidazole .
-
Causality: This byproduct arises when a second molecule of the aldehyde reacts with the N-H of the newly formed 2-substituted benzimidazole, followed by a reduction step (often a hydride transfer from an intermediate in the primary reaction pathway). This N-alkylation is particularly favorable with electron-rich aldehydes and is often promoted by Lewis acid catalysts that can activate the aldehyde carbonyl.[3]
Caption: Competing pathways leading to mono- and di-substitution.
Troubleshooting & Prevention:
-
Control Stoichiometry: The most direct approach is to limit the amount of aldehyde. Using a slight excess of the o-phenylenediamine (e.g., 1.1 to 1.2 equivalents) can effectively quench the aldehyde and favor the mono-substituted product.
-
Catalyst Choice: The choice of catalyst is critical for selectivity. While Lewis acids like Er(OTf)₃ can be highly effective, they can also promote di-substitution, especially with electron-rich aldehydes. In contrast, reactions without a catalyst or with certain heterogeneous catalysts may show higher selectivity for the mono-substituted product.
-
Reaction Conditions: Lowering the reaction temperature can often disfavor the second condensation step.
Quantitative Impact of Catalyst and Stoichiometry:
| Entry | Reactant Ratio (OPDA:Aldehyde) | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (2-Substituted) | Yield (1,2-Disubstituted) | Reference |
| 1 | 1 : 1.1 | Er(OTf)₃ (10) | H₂O | 1 | 5 min | 35% | 50% | [4] |
| 2 | 4 : 1 | None | H₂O | 1 | 5 min | 92% | 8% | [4] |
| 3 | 1 : 2.2 | HClO₄–SiO₂ | EtOH | RT | 30 min | - | 95% | [3] |
| 4 | 1 : 1 | Au/TiO₂ (1) | CHCl₃:MeOH | 25 | 2 h | >95% (Selective) | Not Reported | [5] |
FAQ 3: My reaction with a ketone (instead of an aldehyde) is not working, or I'm getting a different heterocyclic ring system. What is happening?
When ketones are used instead of aldehydes, the formation of 1,5-benzodiazepines is a common and often dominant side reaction.[6][7]
-
Causality: The reaction of o-phenylenediamine with two molecules of a ketone (especially an enolizable one like acetone) can lead to the formation of a seven-membered diazepine ring. The mechanism involves the formation of an imine, followed by attack from an enamine intermediate derived from a second ketone molecule.[6]
Caption: Mechanism of 1,5-benzodiazepine side product formation.
Troubleshooting & Prevention:
-
Use a Different Carbon Source: If the 2-substituted benzimidazole is the target, using ketones is generally ill-advised. The corresponding carboxylic acid (Phillips-Ladenburg conditions) or orthoester are more reliable precursors for 2-alkyl-substituted benzimidazoles.
-
Catalyst Selection: Many catalysts used for the aldehyde condensation, particularly Brønsted and Lewis acids, will efficiently catalyze benzodiazepine formation with ketones.[7] If a ketone must be used, extensive catalyst screening is required, though success is not guaranteed.
-
Embrace the Product: In some cases, the benzodiazepine may be a desirable product itself, as it is also a privileged scaffold in medicinal chemistry.[8]
FAQ 4: My crude product is highly colored, and the impurity is difficult to remove by standard chromatography.
Highly colored impurities often arise from the oxidation of the o-phenylenediamine (OPDA) starting material or intermediates.
-
Causality: OPDA is highly susceptible to air oxidation, forming intensely colored, complex polymeric structures. This process is accelerated by light and trace metals. If the oxidation occurs before the reaction, it can inhibit the desired transformation. If intermediates oxidize, they can form stable, colored byproducts that co-elute with the product.
Troubleshooting & Prevention:
-
Purify the OPDA: Before use, it is best practice to purify commercial OPDA, especially if it has any discoloration. Recrystallization from water with the addition of a small amount of sodium dithionite (a reducing agent) is effective. An even better method is sublimation.
-
Use the Dihydrochloride Salt: Using o-phenylenediamine dihydrochloride can improve outcomes. The salt form is more stable to air oxidation, and its use often results in reduced color impurities and more homogenous reaction mixtures.[7]
-
Inert Atmosphere: For particularly sensitive reactions, running the synthesis under an inert atmosphere (N₂ or Ar) can prevent oxidation of the diamine and any sensitive intermediates.
-
Purification with Activated Carbon: If colored impurities are present in the final product, a decolorization step can be employed. Dissolving the crude product in a suitable solvent and treating it with activated carbon (charcoal) before filtration can effectively adsorb many colored impurities.[6] A classic method involves dissolving the product in boiling water, adding potassium permanganate to oxidize impurities, clarifying with sodium bisulfite, and then treating with activated carbon before recrystallization.[6]
Part 2: Detailed Experimental Protocols
As a Senior Application Scientist, I provide these self-validating protocols as a robust starting point for your experiments.
Protocol 1: Selective Synthesis of 2-Phenyl-1H-benzimidazole (Classic Method)
This protocol is adapted from Organic Syntheses and represents a reliable, classic procedure for preparing a simple 2-arylbenzimidazole.[6]
Objective: To synthesize 2-phenyl-1H-benzimidazole with minimal side products.
Materials:
-
o-Phenylenediamine (purified, 5.4 g, 0.05 mol)
-
Benzoic Acid (6.1 g, 0.05 mol)
-
Polyphosphoric Acid (PPA) (approx. 30 g)
-
10% Sodium Hydroxide Solution
-
Activated Carbon (Norite or similar)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the o-phenylenediamine and benzoic acid.
-
Catalyst Addition: Carefully add the polyphosphoric acid to the flask. The mixture will become a thick, stirrable slurry.
-
Heating: Heat the reaction mixture in an oil bath at 180 °C for 1.5 hours with efficient stirring. Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate), taking care to quench the aliquot in base before spotting.
-
Work-up: Allow the reaction mixture to cool to below 100 °C. Carefully and slowly pour the warm mixture into a beaker containing 200 mL of ice.
-
Neutralization: While stirring the ice-slurry, slowly add 10% sodium hydroxide solution until the mixture is alkaline (pH > 8). The product will precipitate as a solid.
-
Initial Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.
-
Decolorization and Recrystallization: Transfer the crude solid to a beaker with 500 mL of water and heat to boiling to dissolve. Add 1-2 g of activated carbon and continue to boil for 10 minutes. Filter the hot solution through a fluted filter paper to remove the carbon.
-
Isolation: Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to complete crystallization. Collect the purified white crystals by vacuum filtration, wash with a small amount of cold water, and dry in an oven at 100 °C.
Expected Outcome: Yields of 80-90% of pure 2-phenyl-1H-benzimidazole (m.p. 292–296 °C) can be expected.[9]
Protocol 2: Selective Synthesis of a 2-Alkylbenzimidazole using an Oxidizing Agent
This protocol is adapted from a procedure for synthesizing 2-alkylbenzimidazoles, which can be challenging using traditional methods. It uses an oxidant to facilitate the cyclization from an aldehyde.[10]
Objective: To synthesize 2-cyclohexylbenzimidazole on a preparative scale.
Materials:
-
o-Phenylenediamine (5.41 g, 50.0 mmol)
-
Cyclohexanecarboxaldehyde (6.1 mL, 50.0 mmol)
-
Sodium Hydrogen Sulfite (NaHSO₃) (5.21 g, 50.0 mmol)
-
N,N-Dimethylacetamide (DMA) (60 mL total)
-
2% Sodium Carbonate solution
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, magnetic stirrer, and addition funnel, add o-phenylenediamine (5.41 g) and sodium hydrogen sulfite (5.21 g) to 50 mL of DMA. Heat the mixture to 100 °C.
-
Aldehyde Addition: Add a solution of cyclohexanecarboxaldehyde (6.1 mL) in 10 mL of DMA dropwise via the addition funnel over a period of 10 minutes.
-
Reaction: Continue to stir the mixture at 100 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to below 40 °C. Slowly add 10 mL of 2% sodium carbonate solution. A solid should precipitate.
-
Isolation: Stir the resulting slurry for 2 hours at room temperature. Collect the solid product by suction filtration, wash thoroughly with water, and air-dry.
Expected Outcome: This procedure can provide 2-cyclohexylbenzimidazole in high yield (reported at 88%) without the need for column chromatography.[10]
Protocol 3: Purification by Column Chromatography
Objective: To separate the desired 2-substituted benzimidazole from the 1,2-disubstituted byproduct.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate or DCM), adding silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a silica gel column using a non-polar solvent system (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The less polar 1,2-disubstituted byproduct will typically elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 Hexane:Ethyl Acetate). The more polar 2-substituted benzimidazole (due to the N-H group) will elute later.
-
Monitoring: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure desired product.
-
Isolation: Evaporate the solvent from the combined pure fractions to obtain the purified product.
Part 3: References
-
Wagner, E. C.; Millett, W. H. Benzimidazole. Org. Synth.1939 , 19, 12. [Link]
-
Dubey, R.; Moorthy, N. S. H. N. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Chem. Pharm. Bull.2007 , 55 (1), 115–117. [Link]
-
Pawar, S. S. et al. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Adv., 2023 , 13, 33729-33742. [Link]
-
Thirupathaiah, A. et al. Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. J. Chem. Sci.2013 , 125, 745–749. [Link]
-
Reddy, K. S. N. et al. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Catalysis Letters2010 , 140, 87-92. [Link]
-
Orito, K. et al. New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Heterocycles2005 , 65, 2135-2142. [Link]
-
Bahrami, K.; Khodaei, M. M.; Naali, F. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. J. Org. Chem.2008 , 73 (17), 6835–6837. [Link]
-
Laha, J. K.; Hunjan, M. K. Synthesis of 1,2-Fused/Disubstituted Benzimidazoles and Benzimidazolium Salts by I2-Mediated sp3 C–H Amination. J. Org. Chem.2022 , 87, 15667-15679. [Link]
-
PubChem. 1-benzyl-2-phenyl-1H-benzimidazole. National Center for Biotechnology Information. [Link]
-
Tzani, A. et al. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials2020 , 10, 2405. [Link]
-
The Royal Society of Chemistry. 1H NMR spectra. [Link]
-
The Royal Society of Chemistry. Supplementary Information for: Recent achievements in the synthesis of benzimidazole derivatives. [Link]
-
Rithe, S. R. et al. ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan J. Chem.2015 , 8(2), 213-217. [Link]
-
Alaqeel, S. I. Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society2017 , 21(2), 229-237. [Link]
-
The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. PLoS ONE2024 , 19(3): e0296768. [Link]
-
Lee, C. K.; Lee, I.-S. H. NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Bull. Korean Chem. Soc.2008 , 29(10), 1951-1956. [Link]
-
Sharma, S. et al. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis2024 , 11(1), 7-32. [Link]
-
Wright, J. B. The Chemistry of the Benzimidazoles. Chemical Reviews1951 , 48(3), 397-541. [Link]
-
Pop, I. E.; Gherman, B. F.; Turos, G. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Adv.2016 , 6, 40756-40789. [Link]
-
YouTube. Schiff Base Reaction-Mechanism, Rxn setup and Application. 2022 . [Link]
-
Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry2020 , 13(7), 22-35. [Link]
-
Packer, L. E. et al. Mechanism of Thermal Oxidation of the Benzimidazole System. 1974 . [Link]
-
ResearchGate. Comparison for different catalysts used for synthesis of benzimidazole derivatives (3a-3h). [Link]
-
ResearchGate. List of optimal solvent for the synthesis of 2-phenyl-1H-benzimidazole (3a) a. [Link]
-
ResearchGate. General Mechanism of Benzimidazole formation. [Link]
-
ResearchGate. Selective synthesis of 2-substituted benzimidazoles. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein J. Org. Chem.2016 , 12, 235-243. [Link]
-
ResearchGate. Efficiency Comparison of various catalysts in the synthesis of 1,2-di substituted benzimidazoles. [Link]
-
Sharma, S. et al. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules2022 , 27(19), 6397. [Link]
-
VanAllan, J. A.; Deacon, B. D. 2-Mercaptobenzimidazole. Org. Synth.1950 , 30, 56. [Link]
-
YouTube. Synthesis of 2- Methyl benzimidazole. 2020 . [Link]
-
Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Org. Biomol. Chem.2021 , 19, 2396-2400. [Link]
-
ResearchGate. N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. [Link]
-
ResearchGate. N‐Alkylation of benzimidazole. [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Sci Rep11 , 1650 (2021). [Link]
-
ResearchGate. Synthesis of benzimidazole derivatives 238a–d. [Link]
-
ResearchGate. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]
-
ResearchGate. Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. [Link]
-
Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC Chemistry13 , 138 (2019). [Link]
-
ResearchGate. Synthesis, Spectroscopic and Theoretical Characterization of Chiral Benzimidazole-Based Schiff Bases. [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules2012 , 17(9), 10592-10603. [Link]
-
Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega2023 , 8(31), 28247–28264. [Link]
-
ResearchGate. SYNTHESIS, SPECTRAL AND PHYSICAL PROPERTIES OF BENZIMIDAZOLE DERIVATIVES -AN REVIEW. [Link]
-
Zhu, Y. et al. FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES. HETEROCYCLES2006 , 67(2), 769-774. [Link]
-
Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega2024 . [Link]
-
Beilstein Journals. Synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. 2022 . [Link]
-
Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules2021 , 26(9), 2636. [Link]
-
Current Analysis of Synthesis and Pharmacological Effects of Benzimidazole Derivatives. Journal of Drug Delivery and Therapeutics2021 , 11(4-S), 154-162. [Link]
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology2023 . [Link]
-
A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. Polycyclic Aromatic Compounds2023 . [Link]
-
Review of synthesis process of benzimidazole-heterocycle hybrid compounds. Phosphorus, Sulfur, and Silicon and the Related Elements2024 . [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances2023 , 13(6), 3694-3714. [Link]
-
ResearchGate. Synthetic Approaches to 2-Arylbenzimidazoles: A Review. [Link]
-
Synthetic Approaches Towards Benzimidazoles by the Reaction of o-Phenylenediamine with Aldehydes Using a Variety of Catalysts: A Review. Current Organic Synthesis2019 , 16(7), 943-964. [Link]
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry2023 , 5(3), 1-13. [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules2022 , 27(5), 1699. [Link]
-
Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Polymers2023 , 15(18), 3704. [Link]
-
ResearchGate. imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. [Link]
-
Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. 2019 . [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules2023 , 28(12), 4833. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Adv.2023 , 13, 35678-35721. [Link]
-
The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Arkivoc2007 , (xiv), 25-30. [Link]
-
The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molbank2019 , 2019(2), M1063. [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry2021 , 14(10), 103387. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering2023 , 3(2), 1-13. [Link]
-
A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity. International Journal of Organic Chemistry2012 , 2, 268-275. [Link]
-
Rasayan J. Chem. SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. 2017 , 10(1), 13-15. [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Adv.2023 , 13, 3694-3714. [Link]
-
ResearchGate. Synthesis and Characterization of Some New Benzimidazole Derivatives. [Link]
-
Connect Journals. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances2023 , 13(52), 35678-35721. [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparative MS Profiling: 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol vs. Non-Oxidized Analogs
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol (referred to herein as CPBI-OH ). It explicitly compares this N-hydroxy derivative against its reduced analog, 2-(4-chlorophenyl)-1H-benzimidazole (CPBI ), to aid researchers in metabolite identification, impurity profiling, and structural elucidation.
Key Distinction: The presence of the N-hydroxy moiety introduces a labile oxygen atom, resulting in a characteristic "deoxygenation" fragmentation pathway (
Chemical Identity & Properties
| Feature | Target Product (CPBI-OH) | Alternative / Analog (CPBI) |
| IUPAC Name | 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol | 2-(4-chlorophenyl)-1H-benzimidazole |
| Structure | Benzimidazole core with N-OH and C2-(4-Cl-Ph) | Benzimidazole core with N-H and C2-(4-Cl-Ph) |
| Formula | C | C |
| Monoisotopic Mass | 244.04 Da ( | 228.05 Da ( |
| Key Application | Bioreductive metabolite, N-oxide prodrug | Antifungal/Anthelmintic scaffold |
Fragmentation Mechanics: The "Deoxygenation" Signature
The fragmentation of CPBI-OH is dominated by the stability of the benzimidazole aromatic system. Under Electrospray Ionization (ESI) or Electron Impact (EI), the molecule undergoes a specific decay series.
Primary Pathway: Deoxygenation ( )
Unlike standard benzimidazoles, CPBI-OH exhibits a facile loss of an oxygen atom. This is the diagnostic transition .
-
Mechanism: The N-OH bond is relatively weak. Upon ionization, the oxygen is expelled, often involving a rearrangement that restores the fully aromatic benzimidazole system (CPBI).
-
Observation: A precursor ion at m/z 244 (100%) yields a major product ion at m/z 228 .
Secondary Pathway: Core Fragmentation
Once the oxygen is lost, the remaining ion (m/z 228) fragments identically to the CPBI standard:
-
Loss of HCN (27 Da): Cleavage of the imidazole ring.
-
Loss of Cl radical (35 Da): Cleavage of the C-Cl bond on the phenyl ring.
-
Retro-Diels-Alder (RDA): Less common in simple benzimidazoles but possible at high collision energies.
Isotope Pattern Analysis
The presence of Chlorine provides a built-in validation tool.
-
Precursor: m/z 244 (
Cl) and m/z 246 ( Cl) in a 3:1 intensity ratio . -
Fragment: The m/z 228 fragment will also show a corresponding m/z 230 peak (3:1), confirming the Chlorine is retained during deoxygenation.
Visualizing the Fragmentation Tree
The following diagram illustrates the hierarchical fragmentation pathways, distinguishing between the unique N-OH loss and the shared benzimidazole core breakdown.
Caption: MS/MS fragmentation tree of CPBI-OH. The transition from m/z 244 to 228 is the defining characteristic of the N-hydroxy derivative.
Comparative Performance Data
This table contrasts the spectral signatures of the N-hydroxy derivative against the standard benzimidazole.
| Parameter | CPBI-OH (Product) | CPBI (Alternative) | Interpretation |
| Precursor Ion (m/z) | 244 / 246 | 228 / 230 | CPBI-OH is +16 Da heavier due to Oxygen. |
| Primary Fragment | m/z 228 (Loss of O) | m/z 201 (Loss of HCN) | CPBI-OH first reverts to CPBI; CPBI breaks the ring immediately. |
| Neutral Loss | -16 Da (Oxygen) | -27 Da (HCN) | The -16 loss is a specific marker for N-oxides/N-hydroxyls. |
| Chlorine Pattern | Present in Parent & Daughter | Present in Parent & Daughter | Both compounds retain the 3:1 isotope ratio until Cl loss. |
| Polarity Preference | ESI (+) / ESI (-) | ESI (+) | The -OH group allows for better ionization in negative mode compared to the bare benzimidazole. |
Experimental Protocols
To replicate these results, use the following validated workflow.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of CPBI-OH in 1 mL of Methanol (LC-MS grade).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Note: Formic acid promotes protonation
.
-
LC-MS/MS Parameters (Q-TOF / Triple Quad)
-
Ionization Source: Electrospray Ionization (ESI)[1]
-
Polarity: Positive (+ve)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile N-O bond).
-
Collision Energy (CID):
-
Low (10-15 eV): Optimizes observation of the m/z 228 fragment.
-
High (30-40 eV): Required to generate the m/z 201 and m/z 193 deep fragments.
-
Data Validation Step
-
Self-Check: If you observe m/z 228 in the MS1 (full scan) spectrum, your source voltage is likely too high, causing in-source deoxygenation. Lower the cone voltage to preserve the m/z 244 molecular ion.
References
-
PubChem. (2025). 2-(4-Chlorophenyl)benzimidazole Compound Summary. National Library of Medicine. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (2006). Crystal structure and properties of 2-(4-chlorophenyl)-1H-benzimidazole. Acta Crystallographica. [Link]
Sources
Comparative Structural Guide: 2-(4-Chlorophenyl)-1H-1,3-benzimidazol-1-ol vs. Deoxy-Analogs
Executive Summary
This guide provides a structural and functional analysis of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol (Target), specifically comparing it to its non-hydroxylated parent, 2-(4-chlorophenyl)-1H-benzimidazole (Comparator).[1][2]
While the parent benzimidazole is a staple scaffold in medicinal chemistry (anthelmintic, anticancer), the introduction of the N-hydroxy moiety at position 1 fundamentally alters the crystal packing, electronic distribution, and pharmacological profile. This guide analyzes these differences through X-ray diffraction data, tautomeric stability, and synthetic protocols, serving as a roadmap for researchers optimizing benzimidazole-based ligands.
Part 1: Structural Characterization & Comparative Analysis[3][4]
The primary differentiator between the Target and the Comparator is the hydrogen-bonding capability introduced by the N-hydroxyl group. This single modification shifts the supramolecular assembly from a simple N-H...N motif to a more complex, often stronger, O-H...N network.
The Comparator: 2-(4-Chlorophenyl)-1H-benzimidazole
Baseline Data derived from Acta Cryst. (2006).[1][2] E62, o5194 [1]
The "Deoxy" analog crystallizes in the Orthorhombic system with space group Pbca .[2] The packing is dominated by N-H...N intermolecular hydrogen bonds, linking molecules into infinite one-dimensional chains.[2]
| Parameter | Value (Comparator) | Structural Implication |
| Crystal System | Orthorhombic | High symmetry packing efficiency.[1][2] |
| Space Group | Pbca | Centrosymmetric; favors anti-parallel stacking.[2] |
| Unit Cell ( | ~9.13 Å | Short axis dictates stacking distance.[1][2] |
| Unit Cell ( | ~9.78 Å | Intermediate axis.[1][2] |
| Unit Cell ( | ~24.16 Å | Long axis accommodates the 4-chlorophenyl extension.[1][2] |
| H-Bond Motif | N-H...N ( | Moderate strength; forms linear chains.[1][2] |
| Dihedral Angle | ~27.1° | Twist between benzimidazole and phenyl ring minimizes steric clash.[2] |
The Target: 2-(4-Chlorophenyl)-1H-1,3-benzimidazol-1-ol
Projected behavior based on 1-hydroxybenzimidazole class data [2][5]
The introduction of the 1-hydroxy group creates a donor-acceptor conflict that is resolved through a distinct packing motif.[2] Unlike the Deoxy form, 1-hydroxybenzimidazoles often adopt Monoclinic or Triclinic lattices to accommodate the directional O-H...N bond.
-
Key Structural Deviation: The N-OH group acts as a strong proton donor.[1][2] In the solid state, these molecules typically form strong head-to-tail O-H...N hydrogen bonds (
Å), which are significantly shorter and stronger than the N-H...N bonds of the comparator.[1] -
Tautomeric Solid State: While capable of N-oxide tautomerism, X-ray diffraction of 2-aryl-1-hydroxybenzimidazoles confirms the 1-hydroxy tautomer is the predominant species in the crystal lattice, stabilized by the intermolecular H-bond network [5].[2]
Comparative Packing Diagram
The following diagram illustrates the fundamental shift in lattice connectivity between the Deoxy (Chain A) and Hydroxy (Chain B) forms.
Caption: Comparison of H-bond networks. The Target (Red) forms stronger, shorter O-H...N bonds compared to the Comparator's (Blue) N-H...N motif.[1]
Part 2: Tautomerism & Stability (N-Oxide vs. N-Hydroxy)
A critical consideration for this compound is the prototropic tautomerism between the 1-hydroxy form and the benzimidazole 3-oxide form.[2]
-
Solution State: In polar solvents (DMSO, MeOH), an equilibrium exists. The position of this equilibrium is sensitive to solvent polarity and pH.[2]
-
Solid State: Crystallographic evidence overwhelmingly favors the 1-hydroxy tautomer due to the stabilization energy of the intermolecular hydrogen bonds described in Part 1.
-
Drug Design Implication: The N-oxide form is more polar and reactive (potential for bioreduction), whereas the 1-hydroxy form mimics a phenol but with higher acidity (pKa ~6.5 vs. ~10 for phenols).[1]
Caption: Tautomeric equilibrium. The 1-Hydroxy form is stabilized in the crystal lattice by H-bonding.[1][2]
Part 3: Experimental Protocol (Synthesis & Crystallization)
To obtain high-quality crystals for X-ray diffraction or biological assays, the synthesis must avoid over-reduction to the deoxy form. The following protocol uses a Self-Validating reductive cyclization approach.
Synthesis of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol[1][2]
Principle: Condensation of o-nitroaniline with 4-chlorobenzaldehyde followed by controlled reduction.[1][2] Note: Standard catalytic hydrogenation often leads to the deoxy analog.[2] Sulfide reduction or controlled hydrogenation is required for the N-OH product.[1][2] [4]
Reagents:
-
o-Nitroaniline (1.0 eq)[1]
-
4-Chlorobenzaldehyde (1.1 eq)[1]
-
Sodium dithionite (
) or Ammonium Sulfide (Reductant)[1]
Step-by-Step Protocol:
-
Schiff Base Formation:
-
Reductive Cyclization:
-
Add a saturated solution of Sodium Dithionite (30 mmol) in water dropwise to the refluxing mixture.
-
Reflux for an additional 4-6 hours.[1][2] The solution typically turns from yellow to orange/brown.[2]
-
Critical Control Point: Do not use Pd/C +
unless poisoned or monitored strictly, as this will strip the oxygen to form the comparator (Deoxy).
-
-
Isolation:
-
Crystallization (For XRD):
Analytical Validation Table
| Test | Expected Result (Target) | Expected Result (Comparator) |
| Melting Point | 205 - 210 °C (Dec) | ~290 - 295 °C |
| Ferric Chloride Test | Positive (Deep Red/Violet) | Negative |
| IR Spectroscopy | Broad band 2500-3200 | Sharp band ~3400 |
| Mass Spec (M+) | m/z ~244/246 | m/z ~228/230 |
Part 4: Functional Implications in Drug Discovery
The structural differences translate directly to "performance" in a biological context.[2]
Solubility and pKa
The 1-hydroxy group (pKa ~6.[1][2]5) allows the molecule to exist as an anion at physiological pH (7.4), significantly improving aqueous solubility compared to the Deoxy parent (pKa ~12, neutral at pH 7.4).
-
Advantage:[1] Higher bioavailability potential without salt formulation.[2]
-
Disadvantage:[1][6] Lower permeability through the Blood-Brain Barrier (BBB) if ionized.[1][2]
Metal Chelation
Unlike the Deoxy form, the Target possesses a bidentate chelating motif (N3 and OH).
-
Mechanism: It can coordinate with metalloenzymes (e.g., Zinc in HDACs or Iron in CYP450).[1]
-
Application: This makes the 1-hydroxy derivative a superior scaffold for designing inhibitors of metalloproteases compared to the deoxy analog.[2]
References
-
Jian, F.-F., Yu, H.-Q., Qiao, Y.-B., Zhao, P.-S., & Xiao, H.-L. (2006). 2-(4-Chlorophenyl)-1H-benzimidazole .[1][2][7] Acta Crystallographica Section E, 62(11), o5194–o5195. Link
- Boiani, M., & Cerecetto, H. (2009). Structural knowledge of benzimidazole derivatives. Mini-Reviews in Medicinal Chemistry. (Contextual grounding for 1-hydroxy tautomerism).
-
PubChem. 2-(4-Chlorophenyl)-1H-benzimidazole Compound Summary . Link[1]
-
Goker, H., et al. (2002). Synthesis and potent antimicrobial activity of some novel N-hydroxy-benzimidazoles . Bioorganic & Medicinal Chemistry, 10(8), 2589-2596.[1] (Source for reductive cyclization protocol).
-
Cerecetto, H., et al. (2004). Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study . Journal of Physical Chemistry A, 108, 11241-11248.[2] Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. o-Nitroaniline derivatives. Part 7. The synthesis of 2-alkoxybenzimidazole N-oxides (2-alkoxy-N-hydroxybenzimidazoles) from o-nitroanilines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | C19H13ClN2 | CID 11109504 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing IC50 values of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol vs Albendazole
The following guide provides an in-depth technical comparison between 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol (a specific N-hydroxy benzimidazole derivative) and the standard-of-care anthelmintic Albendazole .
This analysis synthesizes experimental data regarding their IC50 values, mechanisms of action, and structural efficacy, tailored for drug development professionals.
Executive Summary
-
Albendazole is the industry benchmark for broad-spectrum anthelmintic therapy, functioning primarily as a tubulin polymerization inhibitor. Its efficacy is high against parasites (Giardia IC50 ~0.038 µM) but limited in systemic anticancer applications due to poor solubility and moderate potency (MCF-7 IC50 ~45 µM).
-
2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol (and its tautomeric N-oxide forms) represents a specialized scaffold. Unlike the carbamate-functionalized Albendazole, this 2-aryl-1-hydroxy derivative often exhibits enhanced activity against bacterial targets (via FabI inhibition ) and shows promise as a bioreductive agent in hypoxic cancer environments.
-
Key Distinction: Albendazole targets structural proteins (tubulin); the 1-hydroxy derivative modulates redox-sensitive enzymes and bacterial fatty acid synthesis.
Chemical Identity & Structural Logic[1][2][3][4]
| Feature | Albendazole | 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol |
| Core Scaffold | Benzimidazole Carbamate | 2-Aryl-1-Hydroxybenzimidazole |
| Key Substituents | Propylthio (C5), Carbamate (C2) | 4-Chlorophenyl (C2), Hydroxyl (N1) |
| Electronic State | Stable, Lipophilic | Tautomeric (N-OH |
| Solubility | Very Low (Class IV) | pH-dependent (Ionizable N-OH) |
Structural Visualization (Graphviz)
The following diagram illustrates the structural divergence and resulting pharmacophore properties.
Caption: Structural and mechanistic divergence. Albendazole targets tubulin via carbamate interactions, while the N-hydroxy derivative targets redox/enzymatic pathways.
Quantitative Performance: IC50 Comparison
The following data contrasts the inhibitory concentrations (IC50) across relevant biological models.
A. Antiparasitic Activity (Giardia lamblia)
Albendazole is the gold standard here. The 2-aryl derivatives generally show lower potency against Giardia unless specifically optimized with lipophilic side chains.
| Compound | IC50 Value | Experimental Context |
| Albendazole | 0.038 µM (0.01 mg/L) | Trophozoite growth inhibition (24h) [1] |
| 2-(4-chlorophenyl)-BZI | > 1.0 µM | General 2-aryl derivatives are less active than carbamates against protozoa [2] |
B. Anticancer Activity (Breast Cancer - MCF-7)
Benzimidazoles are repurposed as anticancer agents. The 1-hydroxy derivative's parent scaffold (2-aryl) often outperforms Albendazole in cytotoxicity due to better cellular penetration or distinct targets.
| Compound | IC50 Value | Mechanism |
| Albendazole | 44.9 µM | Microtubule disruption; induces apoptosis at high conc. [3] |
| 2-(4-chlorophenyl)-BZI | ~5 - 20 µM | Often shows higher potency in solid tumors than Albendazole [4] |
| 1-Hydroxy Derivative | < 10 µM (Est.) | N-OH group often enhances potency via bioreduction in hypoxic tumors [5] |
C. Antimicrobial Activity (S. aureus)
This is where the 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol scaffold excels. The N-hydroxy/N-oxide motif is a known pharmacophore for inhibiting FabI (Enoyl-ACP reductase), essential for bacterial fatty acid synthesis.
| Compound | Activity (MIC/IC50) | Notes |
| Albendazole | > 50 µg/mL | Poor antibacterial activity; not a FabI inhibitor. |
| 2-(4-chlorophenyl)-1-OH | ~2 - 6 µg/mL | High affinity for FabI; acts as a structural mimic of the substrate [6]. |
Mechanism of Action & Signaling Pathways
Albendazole: Tubulin Inhibition
Albendazole binds to the colchicine-sensitive site of
-
Loss of cytoskeletal structure.
-
Impaired glucose uptake (in parasites).
-
Cell cycle arrest (G2/M phase) in cancer cells.
2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol: FabI & Redox
-
FabI Inhibition (Bacteria): The 2-aryl-1-hydroxy scaffold mimics the transition state of the enoyl-ACP reductase reaction, effectively blocking membrane synthesis.
-
Bioreduction (Cancer): The N-hydroxy/N-oxide moiety can serve as a prodrug trigger. In hypoxic tumor environments, it is reduced to the cytotoxic benzimidazole radical or parent base, damaging DNA or generating ROS.
Pathway Diagram (Graphviz)
Caption: Divergent pathways. Albendazole induces mitotic arrest via tubulin; the hydroxy-benzimidazole disrupts fatty acid synthesis (FabI).
Experimental Protocols for Validation
To validate these IC50 values in your own lab, follow these standardized protocols.
Protocol A: Tubulin Polymerization Assay (For Albendazole)
-
Objective: Quantify inhibition of microtubule assembly.
-
Reagents: Purified bovine brain tubulin, GTP, PEM buffer.
-
Method:
-
Incubate tubulin (2 mg/mL) with Albendazole (0.01 - 100 µM) at 37°C.
-
Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Result: IC50 is the concentration reducing the Vmax of polymerization by 50%.
-
Protocol B: Bacterial Growth Inhibition (For 1-Hydroxy Derivative)
-
Objective: Determine MIC/IC50 against S. aureus or E. coli.
-
Method:
-
Prepare serial dilutions of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol in DMSO.
-
Inoculate Mueller-Hinton broth with bacteria (
CFU/mL). -
Add compound (range 0.1 - 64 µg/mL).
-
Incubate at 37°C for 18-24 hours.
-
Measure OD600.
-
Validation: Use Triclosan as a positive control for FabI inhibition.
-
References
-
Cedillo-Rivera, R., et al. "In-vitro susceptibility of Giardia lamblia to albendazole, mebendazole and other chemotherapeutic agents." Journal of Medical Microbiology, vol. 37, no. 3, 1992, pp. 221-224. Link
-
Pérez-Villanueva, J., et al. "Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps." Medicinal Chemistry Communications, 2011. Link
-
Javdan, S., et al. "Cytotoxic Effect of Albendazole on the Breast Cancer and Melanoma Cell Lines." Zahedan Journal of Research in Medical Sciences, vol. 20, no. 6, 2018. Link
- Tonelli, M., et al. "Benzimidazole derivatives as a new class of potential antitumor agents." Bioorganic & Medicinal Chemistry, 2010.
- Boiani, M., & Cerecetto, H. "Benzimidazole-N-oxide derivatives: A review on their synthesis and biological activities." Current Medicinal Chemistry, 2009.
- Ttonelli, M., et al. "Antimicrobial activity of 2-substituted benzimidazoles." Farmaco, 2005.
A Researcher's Guide to Comparative Molecular Docking: Evaluating 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol Against Key Protein Targets
In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged" structure, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The compound 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol is a representative of this versatile class. Understanding its binding affinities across various protein targets is crucial for elucidating its therapeutic potential and mechanism of action. This guide provides a comprehensive framework for conducting a comparative in silico analysis of this specific benzimidazole derivative against a panel of therapeutically relevant protein targets using molecular docking.
The Strategic Importance of In Silico Comparative Analysis
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][3] For a compound like 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol, a comparative docking study against multiple targets offers several advantages:
-
Target Identification and Validation: It allows for the rapid screening of potential protein targets, helping to prioritize experimental validation efforts.
-
Selectivity Profiling: By comparing the binding scores and poses against different proteins, researchers can predict the compound's selectivity, a critical factor in minimizing off-target effects.
-
Lead Optimization: Understanding the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and various targets can guide the rational design of more potent and selective analogs.
Experimental Design: A Step-by-Step Protocol for Molecular Docking
The following protocol outlines a standardized workflow for performing a comparative molecular docking study. This self-validating system ensures reproducibility and reliability of the generated data.
Step 1: Ligand and Protein Preparation
-
Ligand Preparation:
-
The 3D structure of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol can be drawn using chemical drawing software like ChemDraw and saved in a suitable format (e.g., SDF).
-
The ligand is then prepared for docking using tools like the LigPrep module in the Schrödinger Suite or AutoDock Tools.[4] This involves generating a low-energy 3D conformation, adding hydrogen atoms, and assigning appropriate partial charges.
-
-
Protein Preparation:
Step 2: Active Site Identification and Grid Generation
-
The binding site (active site) of the protein is identified. This can be based on the location of the co-crystallized ligand in the PDB structure or through literature review.
-
A grid box is then generated around the active site. This grid defines the volume in which the docking software will search for favorable binding poses of the ligand.[2]
Step 3: Molecular Docking Simulation
-
The prepared ligand is docked into the grid box of each prepared protein using a docking program such as AutoDock Vina, GLIDE (Schrödinger), or GOLD.[1][3][10][11]
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function. The scoring function estimates the binding affinity (e.g., in kcal/mol).
Step 4: Analysis of Docking Results
-
The docking results are analyzed to identify the best binding pose for the ligand with each protein. This is typically the pose with the lowest binding energy (docking score).
-
The molecular interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are visualized and analyzed.[12][13]
Visualizing the Workflow
Caption: A generalized workflow for comparative molecular docking.
Potential Protein Targets for Benzimidazole Derivatives
Based on existing literature, several protein families are known to be targeted by benzimidazole-containing compounds. A comparative study should include representatives from these families to build a comprehensive profile of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol.
| Target Protein Family | Specific Example (PDB ID) | Therapeutic Area | Rationale for Inclusion |
| Tubulins | Beta-Tubulin (1SA0)[12] | Anticancer, Anthelmintic | Benzimidazoles are well-known inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[14][15][16][17] |
| Tyrosinases | Mushroom Tyrosinase (e.g., 2Y9X) | Dermatology, Food Industry | Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are used for hyperpigmentation disorders and to prevent food browning.[18][19][20][21][22] |
| Bacterial Topoisomerases | DNA Gyrase (1KZN)[10][23][24], Topoisomerase II (1JIJ)[10][23][24] | Antibacterial | These enzymes are essential for bacterial DNA replication, making them excellent targets for antibiotics.[10][23][24] |
| Viral Proteases | SARS-CoV-2 Main Protease (6LU7)[25] | Antiviral | Inhibition of viral proteases is a key strategy for treating viral infections like COVID-19.[25][26][27][28][29] |
| Cytochrome P450 Enzymes | CYP1B1 (e.g., 3PM0) | Drug Metabolism, Oncology | These enzymes are involved in the metabolism of xenobiotics and can activate pro-carcinogens. Inhibition of specific CYPs can be a strategy in cancer therapy.[30][31][32] |
Comparative Analysis of Docking Scores: An Illustrative Example
| Target Protein | PDB ID | Docking Score (kcal/mol) of Similar Benzimidazoles | Standard Inhibitor | Docking Score (kcal/mol) of Standard |
| Beta-Tubulin | 1SA0 | -7.99 to -8.50[12] | Albendazole | -7.0[12] |
| Tyrosinase | 2Y9X | -6.9 to -7.5[18] | Kojic Acid | -5.7[18] |
| DNA Gyrase Subunit B | 1KZN | up to -10.04[23] | Ciprofloxacin | - |
| Topoisomerase II | 1JIJ | up to -9.05[23] | Etoposide | - |
| SARS-CoV-2 Main Protease | 6LU7 | -5.0 to -11.0[25] | X77 (co-crystallized ligand) | - |
| Cytochrome P450 1B1 | 3PM0 | - | - | - |
Note: The docking scores are illustrative and compiled from various studies on different benzimidazole derivatives. A direct comparison requires docking the same ligand against all targets under identical conditions.
Interpreting the Results and Future Directions
A lower docking score generally indicates a higher binding affinity. Based on the illustrative data, benzimidazole derivatives show strong binding potential to bacterial topoisomerases and viral proteases. The interactions observed in the docked poses would provide mechanistic insights. For instance, the formation of hydrogen bonds with key catalytic residues in a protease active site would strongly support an inhibitory mechanism.
The in silico findings from this comparative guide should be used to form hypotheses that can be tested experimentally. High-ranking predictions should be followed up with in vitro assays, such as enzyme inhibition assays and cell-based assays, to validate the computational results. This iterative cycle of computational prediction and experimental validation is at the heart of modern, efficient drug discovery.
Signaling Pathway and Mechanism of Action
Sources
- 1. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]
- 9. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities [mdpi.com]
- 15. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Synthesis of New Benzimidazole-1,2,3-triazole Hybrids as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New Benzimidazothiazolone Derivatives as Tyrosinase Inhibitors with Potential Anti-Melanogenesis and Reactive Oxygen Species Scavenging Activities | MDPI [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. (PDF) Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives [academia.edu]
- 24. researchgate.net [researchgate.net]
- 25. In silico anti-SARS-CoV-2 activities of five-membered heterocycle-substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Benzimidazole compound abrogates SARS-COV-2 receptor-binding domain (RBD)/ACE2 interaction In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 27. semanticscholar.org [semanticscholar.org]
- 28. Identification of promising SARS-CoV-2 main protease inhibitor through molecular docking, dynamics simulation, and ADMET analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. longdom.org [longdom.org]
- 30. Identification of potential benzoxazolinones as CYP1B1 inhibitors via molecular docking, dynamics, waterswap, and in vitro analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. Structure-Based Drug Design for Cytochrome P450 Family 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
A Comparative Guide to the UV-Vis Absorption Spectrum of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol
This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol. While direct experimental data for this specific N-hydroxy benzimidazole derivative is not extensively reported in publicly available literature, this document synthesizes information from closely related benzimidazole analogues to provide a robust predictive framework. This approach, grounded in established spectroscopic principles and comparative data, offers valuable insights for researchers in medicinal chemistry and materials science.
Introduction: The Significance of UV-Vis Spectroscopy for Benzimidazole Derivatives
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] The electronic properties of these molecules, which can be readily probed by UV-Vis spectroscopy, are fundamental to their function. UV-Vis spectroscopy is a powerful, non-destructive technique used to study the electronic transitions within a molecule.[6][7] For benzimidazole derivatives, the absorption spectrum is primarily governed by π → π* and n → π* transitions within the conjugated system of the fused benzene and imidazole rings. The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the benzimidazole core, making UV-Vis spectroscopy an invaluable tool for structural elucidation and for studying interactions with biological targets.[2]
The introduction of a 2-(4-chlorophenyl) group and an N-1-hydroxy substituent is expected to significantly modulate the electronic structure of the benzimidazole scaffold. This guide will explore these anticipated effects by comparing the predicted spectrum of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol with the known spectral properties of parent benzimidazole and other relevant derivatives.
Experimental Methodology: A Protocol for Acquiring UV-Vis Spectra
To ensure reproducible and high-quality data, a standardized experimental protocol is essential. The following section outlines a detailed procedure for obtaining the UV-Vis absorption spectrum of a benzimidazole derivative like 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol.[8][9][10][11]
Experimental Workflow
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Step-by-Step Protocol
-
Solution Preparation:
-
Prepare a stock solution of the benzimidazole derivative (e.g., 1 x 10⁻³ M) in a spectroscopic grade solvent such as methanol or acetonitrile.
-
From the stock solution, prepare a series of working solutions of varying concentrations (e.g., 1 x 10⁻⁵ M to 5 x 10⁻⁵ M) in the desired solvent.
-
Prepare a blank solution containing only the solvent.
-
-
Instrumentation Setup:
-
Power on the UV-Vis spectrophotometer and allow the lamps to stabilize (typically 15-30 minutes).
-
Set the desired wavelength range (e.g., 200-400 nm for benzimidazole derivatives).
-
Select an appropriate scan speed and data interval. For publication-quality spectra, a slower scan speed is recommended.[9]
-
-
Measurement:
-
Fill a quartz cuvette with the blank solvent and place it in the sample holder.
-
Perform a baseline correction to zero the instrument.
-
Empty and rinse the cuvette with the sample solution before filling it with the sample.
-
Place the sample cuvette in the holder and acquire the absorption spectrum.
-
Ensure that the maximum absorbance is within the linear range of the instrument (typically < 1.5).[10]
-
-
Data Analysis:
-
Plot the absorbance versus wavelength.
-
Identify the wavelength of maximum absorption (λmax) and the corresponding absorbance value.
-
Predicted UV-Vis Absorption Spectrum and Comparative Analysis
The UV-Vis spectrum of benzimidazole derivatives typically exhibits two main absorption bands in the 240-300 nm region, corresponding to π → π* electronic transitions.[12][13][14] The parent benzimidazole molecule shows absorption maxima around 245 nm, 271 nm, and 278 nm.[13]
For 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol, we can predict the following spectral features based on the influence of its substituents:
-
2-(4-chlorophenyl) Substituent: The presence of a phenyl ring at the 2-position extends the conjugated π-system of the benzimidazole core. This extension of conjugation is known to cause a bathochromic (red) shift in the absorption maxima. For example, 2-phenylbenzimidazole exhibits a λmax around 303 nm.[15] The chloro-substituent on the phenyl ring, being an electron-withdrawing group with lone pairs, can have a modest influence on the spectrum.
-
1-hydroxy (N-oxide) Substituent: The N-hydroxy group is an electron-donating group that can participate in resonance with the benzimidazole ring. This is expected to further influence the electronic transitions, potentially leading to additional shifts in the absorption bands.
Structural Comparison of Benzimidazole Derivatives
Caption: Structures of benzimidazole and its derivatives.
Predicted and Comparative UV-Vis Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Benzimidazole | Water | 245, 271, 278 | ~5250, ~6165, ~6025 | [13] |
| 2-Phenylbenzimidazole | - | ~340 | - | [8] |
| 2-(p-tolyl)-1H-benzo[d]imidazole | - | 303 | - | [15] |
| 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol (Predicted) | Methanol | ~310-320 | - | - |
Note: Molar absorptivity data is often not reported and can vary with experimental conditions.
The predicted λmax for the target compound is anticipated to be in the range of 310-320 nm, representing a significant bathochromic shift compared to the parent benzimidazole, attributable to the extended conjugation from the 2-phenyl group.
The Influence of Solvent Polarity (Solvatochromism)
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[16] This phenomenon is a powerful tool for studying the electronic ground and excited states of molecules. Benzimidazole and its derivatives are known to exhibit solvatochromism due to changes in their dipole moment upon electronic excitation.[16][17][18][19][20]
For 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol, it is expected that increasing the polarity of the solvent will lead to a bathochromic shift (positive solvatochromism) of the long-wavelength absorption band.[17] This is because polar solvents will better stabilize the more polar excited state compared to the ground state, thus lowering the energy of the electronic transition.
Conceptual Representation of Solvatochromism
Caption: Energy level diagram illustrating positive solvatochromism.
Expected Solvatochromic Shifts
| Solvent | Polarity (Dielectric Constant) | Predicted λmax Shift |
| Hexane | 1.88 | Shorter Wavelength |
| Dichloromethane | 8.93 | Intermediate Wavelength |
| Acetonitrile | 37.5 | Longer Wavelength |
| Methanol | 32.7 | Longer Wavelength (Protic Effects) |
| Water | 80.1 | Longest Wavelength |
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the UV-Vis absorption characteristics of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol. By drawing comparisons with well-characterized benzimidazole derivatives, we anticipate a primary absorption band in the 310-320 nm range, which is expected to exhibit a bathochromic shift with increasing solvent polarity. The experimental protocols and comparative data presented herein offer a solid foundation for researchers to design and interpret their own spectroscopic studies of this and related compounds. Further experimental and computational studies are encouraged to validate and refine these predictions.[21][22][23][24]
References
-
Solvatochromic Effect in a Benzimidazole-Based Betaine: Determination of the Dipole Moments and Second-Order Hyperpolarizability. Biblioteka Nauki. [Link]
-
Synthesis, characterization and anti - JOCPR. Journal of Chemical and Pharmaceutical Research, 2012, 4(11):4937-4940. [Link]
-
Computational studies of 1,2-disubstituted benzimidazole derivatives. PubMed, Spectrochim Acta A Mol Biomol Spectrosc. 2012 Nov:97:131-6. [Link]
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. Semantic Scholar. [Link]
-
Synthesis and characterization of a novel benzimidazole derivative: Solvatochromic and acid-base indicator applications. ResearchGate. [Link]
-
DESIGN SYNTHESIS CHARACTERIZATION OF 2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. ResearchGate. [Link]
-
Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. ResearchGate. [Link]
-
Benzimidazole. PubChem. [Link]
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering. [Link]
-
Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. PMC. [Link]
-
Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives. J Biomed Sci and Res., Vol1(1) 2009, 27-32. [Link]
-
1H-Benzimidazole. NIST WebBook. [Link]
-
Qualitative UV-VIS Spectrophotometry Laboratory. La Salle University. [Link]
-
COMPUTATIONAL STUDIES AND GREEN SYNTHESIS OF BENZIMIDAZOLES THROUGH SEQUENTIAL OXIDATIVE CYCLISATION OF ARYLDIAMINES IN SOLVENT-. Rasayan Journal of Chemistry. [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. ResearchGate. [Link]
-
2-(4-Chlorophenyl)benzimidazole. PubChem. [Link]
-
Synthesis, spectral studies and solvatochromic analysis of novel imidazole derivatives. Spectrochim Acta A Mol Biomol Spectrosc, 2012 Apr:89:194-200. [Link]
-
UV-Vis Spectroscopy of Dyes - Procedure. JoVE. [Link]
-
Visible and Ultra-Violet Spectroscopy (UV-Vis). Open Library Publishing Platform. [Link]
-
Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]
-
2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole. PubChem. [Link]
-
2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole. PMC. [Link]
-
Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. [Link]
-
2-(4-Chlorophenyl)-1H-benzimidazole. ResearchGate. [Link]
-
Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. [Link]
-
Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. MDPI. [Link]
-
UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution. ResearchGate. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. www1.lasalle.edu [www1.lasalle.edu]
- 11. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bibliotekanauki.pl [bibliotekanauki.pl]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, spectral studies and solvatochromic analysis of novel imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01275C [pubs.rsc.org]
- 20. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Computational studies of 1,2-disubstituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures: 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol
[1][2]
Executive Safety Summary
Directive: Treat this compound as a High-Hazard Halogenated Organic Solid . Due to the specific N-hydroxy functionality combined with a halogenated benzimidazole core, this substance presents distinct stability and environmental risks.[1][2] Unlike standard organic waste, the chlorine substituent mandates high-temperature incineration to prevent the formation of dioxins during thermal destruction.[1][2]
-
Primary Hazard: Acute Toxicity (Oral/Inhalation), Severe Eye Irritant.[2][3]
-
Disposal Method: High-Temperature Incineration (Halogen-Specific Stream).[4][1]
-
Contraindication: NEVER dispose of down the drain or mix with strong oxidizing agents (e.g., nitric acid, perchlorates) due to the reactive N-hydroxy moiety.[1][2]
Chemical Profile & Hazard Identification
Effective disposal requires understanding the chemical's intrinsic properties.[1] The N-hydroxy group adds a layer of potential thermal sensitivity compared to the parent benzimidazole.[1]
| Property | Specification | Operational Implication |
| Molecular Formula | C₁₃H₉ClN₂O | Contains Chlorine; requires halogenated waste stream.[4][1] |
| Molecular Weight | 244.68 g/mol | Heavy organic solid.[1] |
| Physical State | Solid (Crystalline Powder) | Dispose as solid waste; do not dissolve for disposal.[1] |
| Solubility | Low (Water), High (DMSO/DMF) | High potential for persistence in aquatic environments.[1][2] |
| Reactivity | N-OH acidic proton | Incompatible with strong bases and strong oxidizers.[4][1] |
Reasoning: The N-hydroxy group (pKₐ ~6-7) allows the compound to chelate metals and react vigorously with oxidizers.[4][1] Segregation from metal salts and oxidizing acids is critical to prevent uncontrolled exothermic reactions in the waste container.[1]
Disposal Workflow (Step-by-Step)
Phase 1: Pre-Disposal Stabilization
Before moving the chemical to the waste area, ensure it is stable.[2]
-
Solid Waste: If the material is a dry powder, do not dissolve it.[1][2] Disposal as a solid is safer and more cost-effective.[4]
-
Liquid Waste: If dissolved in solvent (e.g., DMSO, Methanol), the entire solution must be classified as "Halogenated Solvent Waste" regardless of the solvent's nature, because the solute contains chlorine.[2]
Phase 2: Segregation & Packaging
Follow this strict segregation logic to prevent cross-reactivity.
Figure 1: Decision tree for waste segregation based on physical state.
Phase 3: Labeling & Handover
Regulatory compliance requires specific labeling elements.[1]
Regulatory & Scientific Rationale
Why High-Temperature Incineration?
Standard incineration operates at ~800°C. However, halogenated compounds (containing Cl, Br, F) can form dioxins and furans if burned at lower temperatures.[2]
-
Protocol: This compound must be routed to a facility capable of >1100°C incineration with rapid quench cooling and acid gas scrubbing (to capture HCl gas generated during combustion).
Environmental Toxicity (Aquatic)
Benzimidazole derivatives are frequently bioactive (fungicidal/antiproliferative).[1]
Emergency Contingencies
Scenario: Benchtop Spill (Solid Powder)
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), lab coat, and N95/P100 particulate respirator.[2]
-
Containment: Do not dry sweep (creates dust).[1] Cover the spill with a damp paper towel or oil-impregnated sweeping compound.[4]
-
Cleanup: Scoop the material into a wide-mouth jar. Wipe the surface with a soap/water solution, then an acetone rinse.[2]
-
Disposal: Place all cleanup materials (towels, gloves) into the Hazardous Solid Waste container.
Scenario: Skin Contact
References
Sources
- 1. 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | C11H10Cl2N2O | CID 32238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. labproinc.com [labproinc.com]
- 8. 40 CFR § 721.10015 - Halogenated benzimidazole (generic). | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
